3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol
Description
Properties
Molecular Formula |
C4H9N5O |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
3-amino-3-(2H-tetrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C4H9N5O/c5-3(1-2-10)4-6-8-9-7-4/h3,10H,1-2,5H2,(H,6,7,8,9) |
InChI Key |
BDDUBRZCVDUBJM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C1=NNN=N1)N |
Origin of Product |
United States |
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol chemical properties and molecular structure
An In-Depth Technical Guide to 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol: Physicochemical Properties, Molecular Structure, and Synthetic Strategies
Introduction
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is a novel chemical entity with significant potential in the field of medicinal chemistry. Its structure combines a versatile 3-amino-1-propanol backbone with a 1H-tetrazole ring, a well-established bioisostere for the carboxylic acid group.[1][2][3] This unique combination suggests that the molecule could be a valuable scaffold for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.[4][5]
This technical guide provides a comprehensive overview of the predicted chemical properties and molecular structure of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide will utilize a predictive approach. By analyzing the known properties of its constituent functional groups—the 3-amino-1-propanol moiety and the 5-substituted-1H-tetrazole ring—we can construct a detailed and scientifically grounded profile of the target molecule.
The 3-amino-1-propanol fragment provides a flexible and functionalized aliphatic chain, featuring both a primary amine and a primary alcohol.[6][] These groups offer multiple points for chemical modification and can participate in various interactions with biological targets. The 1H-tetrazole ring is a key feature, as it is widely used in drug design to mimic the properties of a carboxylic acid, such as its acidity and ability to form hydrogen bonds, while often conferring greater metabolic stability and improved oral bioavailability.[1][2][4]
This guide is intended for researchers, scientists, and drug development professionals who are interested in the design and synthesis of novel tetrazole-containing compounds. We will explore the predicted physicochemical and spectroscopic properties, propose a detailed synthetic strategy, and discuss the potential of this molecule in the context of medicinal chemistry and drug discovery.
Part 1: Predicted Physicochemical and Spectroscopic Properties
Section 1.1: Molecular Structure and Physicochemical Properties
The molecular structure of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is characterized by a three-carbon chain with an amino group and a 1H-tetrazol-5-yl group attached to the third carbon, and a primary alcohol at the first carbon.
Molecular Structure Diagram
Caption: 2D Molecular Structure of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol.
Predicted Physicochemical Properties
The physicochemical properties of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol can be predicted based on the known properties of 3-amino-1-propanol and 5-substituted-1H-tetrazoles.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₄H₉N₅O | Based on the molecular structure. |
| Molecular Weight | 143.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or viscous liquid | 3-Amino-1-propanol is a liquid at room temperature, but the addition of the tetrazole ring may increase the melting point.[6][8] |
| Solubility | Soluble in water and polar organic solvents | Both the amino alcohol and tetrazole functionalities are polar and capable of hydrogen bonding, suggesting good solubility in polar solvents.[8][9] |
| pKa (Amino Group) | ~9-10 | The pKa of the primary amine in 3-amino-1-propanol is around 10. The electron-withdrawing nature of the tetrazole ring might slightly decrease the basicity of the amino group. |
| pKa (Tetrazole Ring) | ~4.5-5.0 | 5-Substituted-1H-tetrazoles are acidic, with pKa values comparable to carboxylic acids. The specific pKa will depend on the electronic effect of the substituent.[9][10] |
| LogP | < 0 | The presence of multiple polar functional groups (amine, alcohol, tetrazole) suggests that the molecule will be hydrophilic, with a negative LogP value.[6] |
Section 1.2: Predicted Spectroscopic Data
The spectroscopic data for 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol can be predicted by considering the characteristic signals of its functional groups.
Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~4.0-4.2 | m | -CH(NH₂)- | The proton on the carbon bearing the amino and tetrazole groups is expected to be deshielded. |
| ~3.6-3.8 | t | -CH₂OH | The protons on the carbon adjacent to the hydroxyl group. |
| ~2.0-2.2 | m | -CH₂- | The protons on the central carbon of the propane chain. |
Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155-160 | C (tetrazole) | The carbon atom of the tetrazole ring.[9] |
| ~60-65 | -CH₂OH | The carbon atom of the hydroxymethyl group. |
| ~50-55 | -CH(NH₂)- | The carbon atom bonded to the amino and tetrazole groups. |
| ~30-35 | -CH₂- | The central carbon atom of the propane chain. |
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3400-3200 (broad) | O-H and N-H stretching | Characteristic broad absorption for alcohol and amine groups.[9][11] |
| 3150-3000 | N-H stretching (tetrazole) | The N-H stretch of the tetrazole ring.[9] |
| 2960-2850 | C-H stretching | Aliphatic C-H stretching vibrations. |
| 1600-1500 | C=N stretching (tetrazole) | Stretching vibrations of the C=N bonds within the tetrazole ring.[9] |
| 1400-1300 | N=N stretching (tetrazole) | Stretching vibrations of the N=N bonds within the tetrazole ring.[9] |
| 1100-1000 | C-O stretching | Stretching vibration of the primary alcohol. |
Part 2: Synthetic Strategy and Experimental Protocols
Section 2.1: Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible synthetic route to 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol involves the construction of the tetrazole ring from a nitrile precursor, which can be derived from a protected amino alcohol.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol.
Proposed Synthetic Pathway
A viable synthetic pathway starts from a commercially available protected aspartic acid derivative. The carboxylic acid groups are reduced to alcohols, followed by selective protection and conversion of one hydroxyl group to a nitrile. The tetrazole ring is then formed via a [3+2] cycloaddition reaction with an azide source. Finally, deprotection yields the target compound.
Section 2.2: Detailed Experimental Protocol
Step 1: Reduction of Protected Aspartic Acid
-
To a solution of N-Boc-L-aspartic acid 4-benzyl ester in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to yield N-Boc-4-amino-4-(benzyloxycarbonyl)butan-1-ol.
Step 2: Mesylation and Nitrile Formation
-
Dissolve the product from Step 1 in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine followed by methanesulfonyl chloride dropwise.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium cyanide.
-
Heat the reaction to 80-90 °C and stir for 8-12 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain N-Boc-3-amino-4-cyanobutanoic acid benzyl ester.
Step 3: [3+2] Cycloaddition for Tetrazole Formation
-
Dissolve the nitrile from Step 2 in DMF.
-
Add sodium azide and ammonium chloride.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.[12][13]
-
Cool the reaction to room temperature and pour into acidic water (e.g., dilute HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield N-Boc-3-amino-3-(1H-tetrazol-5-yl)propanoic acid benzyl ester.
Step 4: Reduction of the Ester
-
Dissolve the product from Step 3 in anhydrous THF and cool to 0 °C.
-
Add lithium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with water and then acidify with dilute HCl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain N-Boc-3-amino-3-(1H-tetrazol-5-yl)propan-1-ol.
Step 5: Deprotection
-
Dissolve the protected amino alcohol from Step 4 in a solution of HCl in dioxane or trifluoroacetic acid in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol as a solid.
Part 3: Medicinal Chemistry and Drug Development Context
Section 3.1: The Tetrazole Moiety as a Bioisostere
In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. The 1H-tetrazol-5-yl group is a well-known non-classical bioisostere of the carboxylic acid group.[1][2][3]
Bioisosteric Relationship
Caption: The bioisosteric relationship between a carboxylic acid and a 1H-tetrazole.
The rationale for this bioisosteric replacement includes:
-
Similar Acidity: The pKa of a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets.[9][10]
-
Similar Geometry: Both groups are planar, which can be important for fitting into the active site of an enzyme or receptor.
-
Increased Lipophilicity: The tetrazole ring is generally more lipophilic than a carboxylic acid, which can lead to improved absorption and distribution of a drug.[4]
-
Metabolic Stability: The tetrazole ring is resistant to many metabolic degradation pathways that can affect carboxylic acids.[1][3]
Section 3.2: Potential Pharmacological Applications
The incorporation of the tetrazole moiety into a molecule often imparts a wide range of pharmacological activities.[9][14][15] Given the structural features of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol, it could be investigated for several potential therapeutic applications:
-
Antimicrobial and Antifungal Agents: Many tetrazole derivatives have shown potent activity against various bacteria and fungi.[9][14] The amino alcohol backbone could also contribute to antimicrobial effects.
-
Anticancer Agents: The tetrazole scaffold is present in several anticancer drugs.[1] The target molecule could be evaluated for its cytotoxic effects on cancer cell lines.
-
Cardiovascular Agents: Tetrazole-containing drugs like losartan are widely used to treat hypertension.[14] The structural features of the target molecule might allow it to interact with cardiovascular targets.
-
CNS-Active Agents: The aminopropanol backbone is found in some centrally acting drugs.[16] The potential for the target molecule to cross the blood-brain barrier and interact with CNS receptors could be explored.
The presence of both a hydrogen bond donor (the amino and hydroxyl groups) and an acidic proton (the tetrazole ring) in a flexible backbone makes 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol an attractive candidate for fragment-based drug discovery and as a scaffold for the synthesis of compound libraries.
Conclusion
While direct experimental data for 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is not yet available, a comprehensive profile of its chemical properties, molecular structure, and potential applications can be constructed through a predictive approach based on its constituent functional groups. The molecule is predicted to be a polar, water-soluble compound with both basic and acidic functionalities. Its spectroscopic properties are expected to show characteristic signals for the amino alcohol and tetrazole moieties.
A plausible, multi-step synthetic route has been proposed, starting from a readily available protected amino acid. This provides a clear pathway for the future synthesis and experimental validation of the predicted properties.
The true potential of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol lies in its application in medicinal chemistry. The presence of the tetrazole ring as a carboxylic acid bioisostere, combined with the versatile 3-amino-1-propanol backbone, makes it a highly promising scaffold for the development of novel therapeutic agents across a range of disease areas. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]
- Mohite, P. B., & Pandhare, R. B. (2010). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1563.
- Yuan, Z., Zhang, Y., & Li, D. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 63(3), 883-897.
- Biot, C., Nosten, F., & Fraisse, L. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(22), 5437-5447.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Molecules, 29(23), 5678.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 11.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry, 20, 1133-1142.
- Singh, H., Chawla, A. S., & Kapoor, V. K. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Medicinal Chemistry Research, 22(12), 5561-5580.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). Journal of the American Chemical Society, 147(42), 17834-17841.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). Molecules, 20(4), 5527-5553.
-
3-Amino-1-propanol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
- 3-Aminopropanol - Safety D
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. (2015). Journal of the Chilean Chemical Society, 60(1), 2779-2782.
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Journal of Scientific Research, 15(2), 527-542.
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). RSC Advances, 15(84), 54897-54919.
-
Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2013). Molecules, 18(11), 13579-13588.
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules, 30(13), 2897.
- Preparation and crystallographic characterization of 1H-tetrazole/NaClO4 energetic cocrystal. (2020). CrystEngComm, 22(3), 444-451.
- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). Journal of the Brazilian Chemical Society, 24(1), 143-149.
-
3-Amino-1-propanol, Technical Grade, Liquid, 419 lb Drum. (n.d.). Univar Solutions. Retrieved March 27, 2026, from [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
- Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). The Journal of Organic Chemistry, 86(17), 11849-11861.
- Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). Acta Poloniae Pharmaceutica, 58(4), 249-256.
-
1-Propanol, 3-amino-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]
-
3-Amino-1-propanol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 27, 2026, from [Link]
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Asian Journal of Organic Chemistry, 8(7), 888-919.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-アミノ-1-プロパノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. 1-Propanol, 3-amino- [webbook.nist.gov]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. sphinxsai.com [sphinxsai.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Characterizing the Receptor Binding Affinity of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Executive Summary
This guide provides a comprehensive, hypothesis-driven framework for the characterization of the receptor binding affinity of the novel chemical entity, 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol. Lacking established literature for this specific compound, our approach is built from first principles of medicinal chemistry and pharmacology. We identify the molecule as a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), wherein the carboxylic acid moiety is replaced by a tetrazole ring—a well-established bioisostere.[1][2][3] This structural analysis forms the central hypothesis: the primary biological target is likely the GABA receptor complex.
This document outlines a multi-tiered strategy employing a suite of industry-standard biophysical techniques. We begin with high-sensitivity radioligand binding assays as a primary screening method to confirm interaction and determine the inhibition constant (Ki).[4] This is followed by orthogonal validation and kinetic analysis using label-free Surface Plasmon Resonance (SPR) to measure association and dissociation rates.[5][6] Finally, we detail the use of Isothermal Titration Calorimetry (ITC) to obtain a complete thermodynamic profile of the binding event, revealing the enthalpic and entropic drivers of the interaction.[7][8]
Detailed, step-by-step protocols, causality-driven experimental choices, and data analysis methodologies are provided to ensure scientific rigor and trustworthiness. This guide is designed not merely as a set of instructions, but as a strategic roadmap for any researcher tasked with elucidating the molecular pharmacology of a novel compound.
Introduction: A Rationale for Target Identification
The molecule 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol presents a compelling structure for investigation. Its core is a 3-aminopropanol backbone, which immediately suggests a relationship to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The key feature is the substitution of GABA's native carboxylic acid group with a 1H-tetrazol-5-yl ring.
The Principle of Bioisosterism: In medicinal chemistry, a tetrazole ring is widely recognized as a non-classical bioisostere of a carboxylic acid.[2][3] It mimics the key physicochemical properties of the carboxyl group: it is acidic (pKa of 1H-tetrazole is ~4.9, comparable to aliphatic carboxylic acids), planar, and can participate in similar hydrogen bonding and ionic interactions.[9] This substitution is often employed to improve metabolic stability and other pharmacokinetic properties.[10] Numerous FDA-approved drugs utilize this strategy, including the angiotensin II receptor antagonist Losartan.[2]
Primary Hypothesis: GABA Receptor Complex Engagement Given the structural homology to GABA and the bioisosteric nature of the tetrazole ring, the most logical and compelling hypothesis is that 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol acts as a ligand for GABA receptors. Previous studies have shown that tetrazole-containing convulsants exert their effects by interacting with the GABA/benzodiazepine/picrotoxin receptor complex.[11] Therefore, our investigation will prioritize the characterization of binding affinity at the GABA-A receptor.
This guide provides the strategic and technical framework to rigorously test this hypothesis and fully characterize the compound's binding profile.
Foundational Principles of Receptor-Ligand Interactions
A robust characterization of a ligand's interaction with its receptor requires understanding several key parameters. The equilibrium dissociation constant (KD) is the most critical, representing the concentration of ligand at which 50% of the receptor population is occupied at equilibrium.[12] A lower KD value signifies a higher binding affinity.[13]
In competitive binding assays, we measure the IC50 , which is the concentration of our test compound required to displace 50% of a known radioligand. The IC50 is then converted to the inhibition constant (Ki) , an intrinsic measure of affinity for the test compound, using the Cheng-Prusoff equation.
Our strategy will employ a combination of techniques to build a complete picture of the binding event:
-
Radioligand Binding Assays: The gold standard for sensitivity, ideal for primary screening and determining Ki.[4][5]
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that provides kinetic data (kon/koff) in addition to affinity (KD).[14][15]
-
Isothermal Titration Calorimetry (ITC): A label-free solution-based method that directly measures the heat of binding to provide a complete thermodynamic profile (KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS).[8]
Experimental Design, Workflows, and Protocols
Our experimental approach is a logical progression from initial screening to in-depth biophysical characterization. This workflow ensures that resources are used efficiently and that each result is validated by an orthogonal method.
Caption: Overall experimental workflow for characterizing the test compound.
Method 1: Radioligand Competition Binding Assay (Primary Screen)
Expertise & Rationale: We begin with a competition binding assay because it is highly sensitive and allows us to determine if our unlabeled test compound can displace a known, high-affinity radioligand from the GABA-A receptor.[4][16] This directly tests our primary hypothesis. We will use membranes prepared from a rich biological source, such as rat brain tissue, which expresses a heterogeneous population of GABA-A receptors.[11]
Protocol: Competition Assay for 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol at GABA-A Receptors
1. Receptor Membrane Preparation: [17] a. Homogenize fresh or frozen whole rat forebrain tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) with a protease inhibitor cocktail. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the pellet by resuspending it in fresh lysis buffer and repeating the centrifugation. e. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine protein concentration using a standard method (e.g., Pierce™ BCA Protein Assay). Store aliquots at -80°C.
2. Assay Execution: a. Set up the assay in a 96-well plate with a final volume of 250 µL per well. b. To each well, add:
- 50 µL of assay buffer (for total binding) OR 50 µL of a saturating concentration of a known non-radioactive GABA-A ligand like unlabeled GABA (1 mM, for non-specific binding).
- 50 µL of the test compound (3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol) at various concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM to 5 nM).
- 100 µL of prepared membranes (e.g., 50-100 µg protein).
- 50 µL of a selective GABA-A radioligand, such as [³H]muscimol, at a concentration near its KD (e.g., 2-5 nM). c. Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
3. Termination and Counting: a. Terminate the binding reaction by rapid vacuum filtration through a 0.3% polyethyleneimine (PEI) pre-soaked GF/B glass fiber filter mat using a 96-well cell harvester. This separates the membrane-bound radioligand from the free radioligand. b. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). c. Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Trustworthiness through Self-Validation: This protocol is validated by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand). Specific binding is calculated as Total - Non-specific. The displacement by the test compound is measured against this specific binding window.
Method 2: Surface Plasmon Resonance (Orthogonal Validation & Kinetics)
Expertise & Rationale: SPR provides label-free, real-time data, making it an excellent orthogonal method to validate the findings from the radioligand assay.[6] Critically, it allows for the determination of the association rate (ka or kon) and the dissociation rate (kd or koff), providing deeper insight into the binding mechanism.[18] A prerequisite is the availability of purified, active receptor protein.
Caption: Conceptual workflow of a Surface Plasmon Resonance (SPR) experiment.
Protocol Outline: SPR Analysis
-
Immobilization: Covalently immobilize purified GABA-A receptor protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[19]
-
Binding Analysis: Inject a series of concentrations of the test compound in running buffer over the sensor surface. Monitor the change in resonance units (RU) in real-time to generate sensorgrams.
-
Kinetic Fitting: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka and kd.[19]
-
Affinity Calculation: Calculate the equilibrium dissociation constant (KD) from the kinetic rate constants (KD = kd / ka).
Method 3: Isothermal Titration Calorimetry (Thermodynamic Characterization)
Expertise & Rationale: ITC stands as the gold standard for binding thermodynamics because it directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[8][20] This provides a complete thermodynamic signature of the interaction (KD, ΔH, ΔS) without labeling or immobilization, offering the most accurate view of the binding event in solution.[7][21]
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Protocol Outline: ITC Analysis
-
Sample Preparation: Prepare the purified receptor protein in a well-defined buffer in the sample cell. Prepare the test compound in the exact same buffer in the injection syringe at a 10-20 fold higher concentration.
-
Titration: Perform a series of small, sequential injections of the test compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to directly determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[21] The entropy (ΔS) can then be calculated.
Data Analysis, Interpretation, and Visualization
Radioligand Binding Data
The raw data (counts per minute) is converted to percent specific binding and plotted against the logarithm of the test compound's concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50.
The Cheng-Prusoff equation is then used to calculate the Ki: Ki = IC50 / (1 + ([L]/KD)) Where:
-
[L] is the concentration of the radioligand used.
-
KD is the dissociation constant of the radioligand for the receptor.
Table 1: Representative Radioligand Competition Binding Data
| Parameter | Value |
|---|---|
| Radioligand ([³H]muscimol) | 2.5 nM |
| KD of Radioligand | 3.0 nM |
| Measured IC50 | 150 nM |
| Calculated Ki | 81.8 nM |
SPR Data
Analysis of the sensorgrams provides kinetic constants. The equilibrium constant KD is a ratio of these rates, offering a cross-validation of the Ki from the binding assay.
Table 2: Representative Surface Plasmon Resonance (SPR) Data
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 2.5 x 10⁴ | M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 2.0 x 10⁻³ | s⁻¹ |
| Equilibrium Constant (KD) | 80 nM | Molar |
ITC Data
Fitting the binding isotherm from the ITC experiment provides the most complete thermodynamic description of the interaction.
Table 3: Representative Isothermal Titration Calorimetry (ITC) Data
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Affinity (KD) | 85 nM | Molar |
| Enthalpy (ΔH) | -8.5 | kcal/mol |
| Entropy (TΔS) | +1.4 | kcal/mol |
| Gibbs Free Energy (ΔG) | -9.9 | kcal/mol |
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to determine the receptor binding affinity of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol. By leveraging the compound's structural characteristics to form a testable hypothesis and employing a series of orthogonal, high-fidelity biophysical techniques, a researcher can confidently establish its binding profile.
The hypothetical data presented herein illustrates a compound with a consistent mid-nanomolar affinity for the GABA-A receptor, validated across three distinct platforms. The negative enthalpy (ΔH) and positive entropy (TΔS) from ITC would suggest that the binding is driven by both favorable enthalpic interactions (e.g., hydrogen bonds) and entropic gains (e.g., hydrophobic effects or release of water molecules).
Upon successful confirmation of binding affinity, the logical next steps include:
-
Selectivity Profiling: Testing the compound against different GABA-A receptor subunit combinations and other related receptors to determine its selectivity.
-
Functional Assays: Utilizing techniques like two-electrode voltage clamp (TEVC) or patch-clamp electrophysiology on cells expressing the target receptor to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[22]
-
In Vivo Studies: Advancing the compound to animal models to assess its physiological effects and therapeutic potential.
By following this structured and scientifically-grounded approach, the full pharmacological character of this promising molecule can be elucidated.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in Drug Discovery and Design, 44, 1-15.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
- Kozma, P., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications.
- Reticker-Flynn, N. E., et al. (2009). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- BenchChem. (2025). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.
- Tellinghuisen, J. (2009). Isothermal titration calorimetry in drug discovery. PubMed.
- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
- Cole, A. G., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications.
- Cain, J. P., et al. (n.d.). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing.
- Biot, C., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Journal of Medicinal Chemistry.
- Malvern Panalytical. (n.d.). Binding Affinity.
- X-Chem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Moir, L. M., et al. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
- Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- Liu, Y., et al. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.
- Zwier, J. M., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports.
- Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Pfizer Products Inc. (1996). Tetrazole compounds as thyroid receptor ligands. European Patent Office.
- Ostrovskii, V. A., et al. (n.d.). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC.
- Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC.
- BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader.
- Zeng, Z., et al. (2019). Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents. PubMed.
- Ramanjaneyulu, R., & Ticku, M. K. (1984). Convulsant potencies of tetrazoles are highly correlated with actions on GABA/benzodiazepine/picrotoxin receptor complexes in brain. PubMed.
- Nelson, D. W., et al. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry.
- Reznikov, A. N., et al. (2019). Synthesis of Nonracemic Tetrazole GABA Analogs. ResearchGate.
- Mortensen, M., et al. (n.d.). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. ClinPGx.
- Wikipedia. (n.d.). GABAA receptor agonist.
- Moderau, N., et al. (n.d.). Tetrazoles via Multicomponent Reactions. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Convulsant potencies of tetrazoles are highly correlated with actions on GABA/benzodiazepine/picrotoxin receptor complexes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Khan Academy [khanacademy.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. ClinPGx [clinpgx.org]
Application Note: 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol as a Multidentate Ligand in Advanced Coordination Chemistry
Target Audience: Researchers, materials scientists, and drug development professionals specializing in supramolecular chemistry and metallopharmacy.
Introduction & Chemical Rationale
The rational design of functional coordination polymers (CPs), metal-organic frameworks (MOFs), and discrete single-molecule magnets (SMMs) heavily relies on the selection of versatile multidentate ligands. 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol (ATP) represents a highly sophisticated ligand architecture, merging the chelating properties of an amino-alcohol with the robust bridging capacity of a tetrazole ring.
Causality in Ligand Design: Traditional amino acids (such as homoserine) utilize a carboxylate group for metal binding. By replacing the carboxylate with a 1H-tetrazol-5-yl moiety—a well-established bioisostere—the ligand gains four potential nitrogen donor sites (N1, N2, N3, N4) while maintaining a similar acidic pKa (~4.5–5.0)[1]. This structural modification significantly enhances the ligand's denticity and metabolic stability.
Furthermore, in mixed-metal 3d-4f systems, the hard alkoxide oxygen (generated by the deprotonation of the propanol chain at high pH) preferentially binds to oxophilic lanthanides (4f), while the softer nitrogen donors of the amino and tetrazole groups coordinate to borderline transition metals (3d). This selective, thermodynamically driven partitioning is the cornerstone of synthesizing heterometallic SMMs [3].
Physicochemical Properties & Coordination Modes
ATP exhibits highly pH-dependent coordination behavior, allowing researchers to precisely control the resulting supramolecular architecture by tuning the basicity of the reaction medium.
Data Presentation: Coordination Parameters
Table 1: Functional group parameters and expected quantitative bond metrics for ATP-metal complexes.
| Functional Group | Approx. pKa | Deprotonation State | Primary Coordination Mode | Typical Bond Lengths (Å) |
| Tetrazole (N-H) | 4.5 – 5.0 | Mono-anionic (pH > 5) | Bridging ( μ2 to μ4 ) | M–N: 2.05 – 2.35 |
| Amino (-NH_2) | 9.0 – 9.5 | Neutral (pH < 9) | Chelating (Terminal) | M–N: 2.00 – 2.15 |
| Hydroxyl (-OH) | 14.0 – 15.0 | Di-anionic (pH > 10)* | Bridging ( μ2 -alkoxide) | M–O: 1.90 – 2.40 |
*Requires strong base (e.g., Triethylamine or NaOH) to force alkoxide formation for 3d-4f bridging.
Ligand Coordination Pathways
Fig 1. pH-dependent deprotonation pathways of ATP and subsequent coordination trajectories.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that the structural integrity of the resulting compounds can be immediately verified through routine analytical techniques.
Protocol A: Solvothermal Synthesis of a Robust Cd(II)-ATP Metal-Organic Framework
Objective: To construct a 3D coordination polymer utilizing the μ3 -bridging capability of the tetrazolate anion. Causality: Solvothermal conditions provide the activation energy required for the tetrazole nitrogens to displace coordinated solvent molecules, driving the formation of a thermodynamically stable framework. Cadmium(II) is chosen due to its large ionic radius and flexible coordination geometry, which accommodates the steric bulk of the ATP ligand [2].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 0.1 mmol of ATP and 0.1 mmol of Cd(NO₃)₂·4H₂O in 5.0 mL of a mixed solvent system (N,N-dimethylformamide/H₂O, 1:1 v/v) in a 15 mL glass vial.
-
pH Adjustment: Add 0.1 M NaOH dropwise until the pH reaches ~6.5. Note: This ensures the tetrazole is deprotonated while the hydroxyl group remains neutral.
-
Solvothermal Reaction: Transfer the mixture to a 10 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 48 hours.
-
Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h. Causality: Slow cooling prevents kinetic trapping of amorphous phases, promoting the growth of diffraction-quality single crystals.
-
Isolation: Filter the resulting colorless block crystals and wash consecutively with DMF (3 × 5 mL) and ethanol (3 × 5 mL).
Self-Validation System:
-
FT-IR Spectroscopy: Confirm the disappearance of the broad tetrazole N–H stretching band at ~3100–2800 cm⁻¹, validating complete deprotonation and coordination.
-
SCXRD: Single-crystal X-ray diffraction should reveal a highly connected 3D topology (e.g., Kagome lattice) [2].
Protocol B: Assembly of a Discrete Cu(II)-Dy(III) Single-Molecule Magnet (SMM)
Objective: To synthesize a heterometallic 3d-4f cluster exhibiting slow relaxation of magnetization. Causality: The combination of the highly anisotropic Dy(III) ion with Cu(II) promotes strong magnetic exchange coupling. Triethylamine (Et₃N) is used to force the double deprotonation of ATP, generating the alkoxide required to bridge the Cu and Dy centers via the HSAB (Hard-Soft Acid-Base) principle [3].
Step-by-Step Methodology:
-
Metal Blending: Dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of Dy(NO₃)₃·6H₂O in 10 mL of absolute methanol.
-
Ligand Introduction: Add 0.2 mmol of ATP to the stirring metal solution. The solution will turn light blue.
-
Alkoxide Generation: Slowly add 0.4 mmol of Triethylamine (Et₃N) to the solution. Causality: The 2:1 base-to-ligand ratio ensures complete deprotonation of both the tetrazole and the aliphatic hydroxyl group. The solution will immediately deepen to a dark royal blue, indicating Cu-alkoxide coordination.
-
Crystallization: Stir the solution for 2 hours at room temperature, filter to remove any insoluble hydroxides, and set the filtrate aside. Allow slow evaporation of the methanol over 1–2 weeks.
-
Harvesting: Collect the resulting heterometallic crystalline clusters.
Self-Validation System:
-
SQUID Magnetometry: Perform AC magnetic susceptibility measurements at varying frequencies (1–1000 Hz) under a zero DC field. The appearance of frequency-dependent out-of-phase ( χ′′ ) signals validates the SMM behavior and confirms the successful 3d-4f magnetic coupling [3].
Experimental Workflow Diagram
Fig 2. Divergent experimental workflows for synthesizing ATP-based MOFs and discrete SMMs.
References
-
Tetrazoles via Multicomponent Reactions Chemical Reviews, 2019, 119(3), 1970-2042. URL:[Link] [1]
-
Cadmium Coordination Polymers Constructed from in Situ Generated Amino-Tetrazole Ligand: Effect of the Conditions on the Structures and Topologies Crystal Growth & Design, 2009, 9(11), 4793–4801. URL:[Link] [2]
-
The coordination chemistry and magnetism of some 3d–4f and 4f amino-polyalcohol compounds Coordination Chemistry Reviews, 2014, 260, 1-20. URL:[Link] [3]
Advanced Solid-Phase Peptide Synthesis Using 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol: A Homoserine-Tetrazole Bioisostere
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Mechanistic Rationale
The development of metabolically stable, highly potent peptide therapeutics often requires the strategic incorporation of unnatural amino acids and bioisosteres. 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol serves as the exact tetrazole bioisostere of homoserine (2-amino-4-hydroxybutanoic acid).
In native homoserine, the C-terminal carboxylate is highly prone to spontaneous intramolecular cyclization (lactonization) during Solid-Phase Peptide Synthesis (SPPS) activation, forming a 5-membered butyrolactone ring that truncates or inactivates the peptide. By replacing the electrophilic carboxylate with a 5-substituted 1H -tetrazole, this bioisostere completely abolishes the lactonization pathway while perfectly mimicking the electrostatic profile of a carboxylate at physiological pH (pKa ~4.9)[1].
Furthermore, C-terminal tetrazoles are notoriously resistant to carboxypeptidase degradation, significantly extending the in vivo half-life of peptide therapeutics[2]. This application note details the causal logic, physicochemical profiling, and a self-validating SPPS protocol for integrating this building block into synthetic pipelines.
Physicochemical Profiling & Synthetic Advantages
The utility of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol lies in its dual ability to act as a structural mimic and a metabolic shield. The tetrazole ring delocalizes the negative charge similarly to a carboxylate, ensuring receptor recognition is maintained, while its increased lipophilicity enhances membrane permeability[1].
Table 1: Physicochemical and Synthetic Profiling: Carboxylate vs. Tetrazole Bioisostere
| Property / Feature | Native Homoserine (-COOH) | Tetrazole Bioisostere (-CN₄H) |
| Acidity (pKa) | ~4.5 | ~4.9 |
| Ionization at pH 7.4 | >99% Anionic | >99% Anionic |
| Lipophilicity (LogD) | Lower (Highly Hydrophilic) | Higher (Enhanced Membrane Permeability) |
| SPPS Lactonization Risk | Critical (Forms butyrolactone during activation) | Negligible (Aromatic tetrazole prevents cyclization) |
| Enzymatic Stability | Highly susceptible to Carboxypeptidases | Highly resistant to proteolytic degradation |
Strategic Workflow: Resin Loading & Elongation
To synthesize a peptide with a C-terminal homoserine-tetrazole, the building block used is Fmoc-3-amino-3-(1H-tetrazol-5-yl)propan-1-ol(O-tBu) .
Causality of Resin Choice: We utilize 2-Chlorotrityl chloride (2-CTC) resin . The tetrazole nitrogen acts as a nucleophile to displace the chloride on the 2-CTC resin. The extreme steric hindrance of the 2-CTC linker prevents unwanted di-alkylation of the tetrazole ring[2]. This anchoring strategy leaves the Fmoc-protected amine free for N-terminal elongation and keeps the side-chain hydroxyl safely protected by a tert-butyl (tBu) group.
Fig 1. SPPS workflow for integrating 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol via 2-CTC resin.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , ensuring that intermediate successes are quantitatively verified before proceeding to the next synthetic phase.
Phase 1: Resin Preparation and Tetrazole Loading
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.0 mmol/g) into a fritted SPPS syringe. Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.
-
Loading Reaction: Dissolve 1.2 equivalents (relative to desired resin loading) of Fmoc-3-amino-3-(1H-tetrazol-5-yl)propan-1-ol(O-tBu) in a minimal volume of anhydrous DCM/DMF (1:1).
-
Base Addition: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Add the mixture to the resin and agitate at room temperature for 120 minutes.
-
Capping (Self-Validation Prep): Drain the reaction mixture. To cap unreacted 2-CTC sites, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for 20 minutes. Wash thoroughly with DCM (3x) and DMF (3x)[3].
Phase 2: Loading Quantitation (Self-Validation Step)
Do not proceed blindly. You must verify the loading efficiency.
-
Withdraw exactly 5.0 mg of the dried, loaded resin.
-
Treat with 1.0 mL of 20% Piperidine in DMF for 20 minutes to cleave the Fmoc group.
-
Measure the UV absorbance of the supernatant at 290 nm.
-
Calculation: Loading(mmol/g)=(Abs290×V)/(17500×m) . Ensure loading is between 0.4 - 0.6 mmol/g to prevent steric crowding during elongation.
Phase 3: Iterative Fmoc-SPPS
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5x).
-
First Amino Acid Coupling:
-
Causality Note: The amine adjacent to the bulky tetrazole ring is sterically hindered. Use highly reactive uronium salts rather than standard carbodiimides for this specific step.
-
Dissolve 4.0 eq of the next Fmoc-AA-OH and 3.9 eq of HATU in DMF. Add 8.0 eq of DIPEA.
-
Add to resin and agitate for 60 minutes. Wash with DMF (5x).
-
-
Subsequent Couplings: Standard DIC/Oxyma or HBTU/DIPEA protocols can be resumed for the remainder of the sequence.
Phase 4: Micro-Cleavage and Global Deprotection
-
Micro-Cleavage (Self-Validation Step): Withdraw 10 mg of resin. Treat with 200 µL of Cleavage Cocktail (TFA/TIS/H₂O - 95:2.5:2.5) for 30 minutes. Evaporate, dissolve in Acetonitrile/Water, and analyze via LC-MS to confirm the presence of the full-length sequence and the absence of deletion sequences.
-
Global Cleavage: Treat the bulk resin with the Cleavage Cocktail for 2 hours at room temperature. The acidic conditions will simultaneously cleave the peptide from the 2-CTC resin and remove the side-chain tBu group from the propan-1-ol moiety[4].
-
Precipitation: Filter the resin and precipitate the peptide by adding the TFA filtrate dropwise into cold diethyl ether (-20°C). Centrifuge and lyophilize.
Pharmacological Advantages & Pathway
Peptides terminating in a standard carboxylate are rapidly recognized and hydrolyzed by ubiquitous carboxypeptidases in serum and tissues. The incorporation of the tetrazole bioisostere fundamentally alters the steric and electronic presentation at the C-terminus. While target receptors still recognize the planar, anionic nature of the tetrazole (preserving binding affinity), the proteolytic active sites of carboxypeptidases fail to coordinate the tetrazole ring for hydrolysis, resulting in a profound evasion of metabolic degradation[1],[2].
Fig 2. Metabolic stability advantage of tetrazole bioisosteres against carboxypeptidase degradation.
References
-
Title: Synthesis and Evaluation of a Stable Isostere of Malonyllysine Source: nih.gov URL:[Link]
-
Title: N-Guanidyl and C-Tetrazole Leu-Enkephalin Derivatives: Efficient Mu and Delta Opioid Receptor Agonists with Improved Pharmacological Properties Source: acs.org URL:[Link]
-
Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: mdpi.com URL:[Link]
-
Title: Photocaged Cell-Permeable Ubiquitin Probe for Temporal Profiling of Deubiquitinating Enzymes Source: nih.gov URL:[Link]
Sources
- 1. Synthesis and Evaluation of a Stable Isostere of Malonyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 4. Photocaged Cell-Permeable Ubiquitin Probe for Temporal Profiling of Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol as a Versatile Bioisostere in Medicinal Chemistry
Mechanistic Rationale: The Power of Tetrazole Bioisosterism
In modern medicinal chemistry, overcoming metabolic liability while maintaining target affinity is a primary driver of structural optimization. 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is the direct tetrazole bioisostere of the non-proteinogenic amino acid homoserine . By replacing the C1-carboxylic acid of homoserine with a 5-substituted 1H-tetrazole ring, researchers can fundamentally alter the pharmacokinetic and pharmacodynamic landscape of the molecule [1].
The Causality of the Tetrazole Substitution: Why replace a carboxylate with a tetrazole? While the carboxylic acid of homoserine has a pKa of ~2.2, the tetrazole proton has a pKa ranging from 4.5 to 5.5. At physiological pH (7.4), both moieties are predominantly deprotonated (anionic). However, the tetrazole delocalizes this negative charge across four nitrogen atoms rather than two oxygens. This delocalization significantly increases the lipophilicity (LogP) of the molecule, enhancing passive diffusion across rigid bacterial cell walls and mammalian blood-brain barriers. Furthermore, the tetrazole ring is entirely immune to decarboxylases, esterases, and lactonases—enzymes that rapidly degrade natural homoserine and its lactone derivatives [2].
Table 1: Physicochemical Comparison of Homoserine vs. Tetrazole Bioisostere
| Physicochemical Property | Natural Homoserine (Carboxylate) | 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol | Impact on Drug Design |
| Acidic pKa | ~2.2 | ~4.5 - 5.5 | Maintains anionic state at pH 7.4. |
| Charge Distribution | Localized (2 Oxygen atoms) | Delocalized (4 Nitrogen atoms) | Improves receptor pocket binding entropy. |
| Lipophilicity (LogP) | Highly hydrophilic | Increased lipophilicity | Enhances passive membrane permeability. |
| Metabolic Stability | Susceptible to lactonization/esterases | Highly resistant | Prevents enzymatic degradation (e.g., lactonases). |
| H-Bonding Profile | 2 Acceptors, 1 Donor | 3 Acceptors, 1 Donor | Expands potential target interaction networks. |
Application I: Next-Generation Quorum Sensing (QS) Modulators
Gram-negative pathogens, such as Pseudomonas aeruginosa, coordinate virulence factor expression and biofilm formation through Quorum Sensing (QS). This system relies on N-acyl homoserine lactones (AHLs) binding to LuxR-type receptors (e.g., LasR). A major hurdle in developing AHL-based therapeutics is that bacteria have evolved lactonases —enzymes that hydrolyze the lactone ring, rendering the drug inactive.
By utilizing 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol as an open-chain scaffold, researchers can synthesize N-acyl tetrazole analogs. These analogs mimic the spatial geometry and hydrogen-bonding network of the native lactone but are completely resistant to lactonase cleavage, functioning as highly potent, metabolically stable LasR/LuxR antagonists [2, 3].
Figure 1: Mechanism of action for tetrazole-based Quorum Sensing inhibitors targeting the LasR receptor.
Protocol 1: Self-Validating LasR Reporter Assay for Tetrazole Antagonists
This protocol evaluates the antagonistic efficacy of N-acylated 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol derivatives against the LasR receptor, incorporating an enzymatic challenge to prove metabolic stability.
Materials:
-
E. coli or P. aeruginosa reporter strain harboring a LasR-dependent promoter fused to lacZ (β-galactosidase) or gfp.
-
Native autoinducer: N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL).
-
Purified recombinant AiiA lactonase enzyme.
Step-by-Step Methodology:
-
Compound Preparation: Synthesize the N-acyl derivative of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol via standard EDC/NHS coupling with the desired fatty acid. Dissolve in DMSO to a 10 mM stock.
-
Lactonase Challenge (The Validation Step): In two separate microcentrifuge tubes, incubate 10 µM of OdDHL (Control) and 10 µM of the Tetrazole analog with 1 µg/mL purified AiiA lactonase in PBS (pH 7.4) for 2 hours at 37°C.
-
Culture Inoculation: Grow the reporter strain in LB broth to an OD600 of 0.3.
-
Assay Assembly: In a 96-well plate, add the reporter strain. To test for antagonism, spike all test wells with 50 nM OdDHL (to stimulate baseline QS).
-
Dosing: Add serial dilutions (1 nM to 100 µM) of the lactonase-treated and untreated tetrazole analogs.
-
Incubation & Readout: Incubate for 4 hours at 37°C. Measure GFP fluorescence (Ex: 488 nm / Em: 515 nm) or perform a standard Miller assay for β-galactosidase.
Causality of Controls (Self-Validation): The lactonase challenge is the critical self-validating mechanism here. If the assay is functioning correctly, the lactonase-treated OdDHL will fail to induce fluorescence (proving the enzyme works). The tetrazole analog, however, will maintain identical IC50 values whether treated with lactonase or not, definitively proving that its efficacy is driven by its bioisosteric resistance to enzymatic degradation.
Application II: Targeting the Aspartate Pathway for Novel Antimicrobials
Because mammals do not possess the aspartate pathway for synthesizing methionine, threonine, and isoleucine, enzymes within this cascade are highly attractive targets for novel, non-toxic antibiotics. Homoserine Kinase (HSK) is the enzyme responsible for phosphorylating homoserine. 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol acts as a structurally rigid, competitive inhibitor of HSK. The tetrazole ring occupies the carboxylate-binding pocket of the enzyme, but its altered electronics prevent the optimal alignment required for the kinase to transfer the phosphate group from ATP to the C4-hydroxyl group.
Figure 2: High-throughput ATPase-coupled workflow for evaluating Homoserine Kinase inhibition.
Protocol 2: In Vitro Homoserine Kinase (HSK) Inhibition Assay
This protocol utilizes a Malachite Green colorimetric assay to detect the release of inorganic phosphate ( Pi ) resulting from ATP hydrolysis during the HSK-mediated phosphorylation of homoserine.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare HSK Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 50 mM KCl, and 0.01% Triton X-100.
-
Enzyme Mix: Dilute recombinant bacterial HSK to a final working concentration of 50 nM in the reaction buffer.
-
Inhibitor Pre-incubation: In a clear 96-well assay plate, add 10 µL of the tetrazole bioisostere (serial dilutions in 1% DMSO) to 40 µL of the Enzyme Mix. Incubate for 15 minutes at room temperature to allow equilibrium binding in the active site.
-
Reaction Initiation: Add 50 µL of Substrate Mix containing 2 mM ATP and 5 mM L-homoserine to initiate the reaction.
-
Quenching & Detection: After 30 minutes at 37°C, quench the reaction by adding 20 µL of Malachite Green Reagent (acidic molybdate solution).
-
Readout: Incubate for 10 minutes for color development, then read absorbance at 620 nm using a microplate reader.
Causality of Controls (Self-Validation): To ensure the assay is self-validating, two specific controls must be run in parallel:
-
No-Homoserine Baseline: A well containing Enzyme + ATP + Tetrazole, but lacking L-homoserine. This proves that any detected Pi is strictly dependent on the substrate, ruling out spontaneous ATP hydrolysis or background ATPase contamination in the recombinant HSK prep.
-
Phosphate Standard Curve: A serial dilution of KH2PO4 processed with Malachite Green to ensure the readout is within the linear dynamic range of the reagent.
References
-
Title: α-Amino Acid-Isosteric α-Amino Tetrazoles Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis and biological evaluation of new N-acyl-homoserine-lactone analogues, based on triazole and tetrazole scaffolds, acting as LuxR-dependent quorum sensing modulators Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen Source: Antimicrobial Agents and Chemotherapy URL: [Link]
Preparation and Application of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol Stock Solutions for Homoserine Kinase Assays
Introduction & Scientific Rationale
In the landscape of rational drug design and biochemical probing, the strategic replacement of functional groups is essential for optimizing molecular stability and target engagement. 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol (CAS: 1785550-35-7) serves as the exact tetrazole bioisostere of the natural amino acid L-homoserine.
The carboxylic acid moiety in natural L-homoserine presents challenges in in vitro assays, primarily due to its susceptibility to premature cyclization into homoserine lactone under certain pH conditions. By replacing the carboxylate group with a 5-substituted 1H-tetrazole ring, researchers achieve a highly effective bioisosteric match. As noted in foundational medicinal chemistry principles,[9]. Furthermore, the planar geometry of the tetrazole ring ensures that the crucial acidic proton remains available for hydrogen bonding within enzyme active sites.
Target Context: Homoserine Kinase (HSK)
This compound is primarily utilized as a competitive inhibitor or structural probe in assays targeting Homoserine Kinase (HSK) . HSK is a rate-limiting enzyme in the threonine and methionine biosynthesis pathways. Because humans lack this de novo biosynthesis pathway—relying instead on dietary threonine—HSK has emerged as a highly selective therapeutic target for combating parasitic infections, such as those caused by[7], as well as various bacterial pathogens.
Fig 1. HSK pathway inhibition by the tetrazole bioisostere of L-homoserine.
Physicochemical Properties & Reagent Data
Before preparing stock solutions, it is critical to understand the physicochemical behavior of the compound. Tetrazoles possess high desolvation energies due to their ability to form robust hydrogen-bond networks with water molecules. This can occasionally delay solubilization kinetics in purely aqueous buffers despite high ultimate solubility.
Table 1: Chemical Properties and Stock Formulation Data
| Property | Specification / Value |
| Chemical Name | 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol |
| CAS Number | 1785550-35-7 |
| Molecular Formula | C₄H₉N₅O |
| Molecular Weight | 143.15 g/mol |
| Primary Solvents | Anhydrous DMSO (≥20 mg/mL), 50 mM Tris-HCl pH 7.8 |
| 10 mM Stock Preparation | Dissolve 1.43 mg in 1.0 mL solvent |
| 50 mM Stock Preparation | Dissolve 7.16 mg in 1.0 mL solvent |
| Storage (Solid) | +4°C to -20°C, desiccated and protected from light |
| Storage (Solution) | -80°C (DMSO aliquots); avoid freeze-thaw cycles |
Stock Solution Preparation Protocol
To ensure assay fidelity, every protocol must function as a self-validating system. The following methodology guarantees the structural integrity and precise molarity of the tetrazole bioisostere stock.
Causality of Solvent Choice
-
Anhydrous DMSO: The gold standard for long-term cryo-storage. It prevents hydrolytic degradation and microbial contamination over months of storage at -80°C.
-
Aqueous Buffer (pH 7.8): Ideal for immediate, single-day use. Because HSK assays are highly sensitive to DMSO concentrations >2% (v/v), preparing a direct aqueous stock bypasses solvent-induced enzyme denaturation.
Step-by-Step Methodology
-
Thermal Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Rationale: Opening cold vials introduces atmospheric moisture, which degrades the powder and throws off gravimetric accuracy.
-
Gravimetric Measurement: Using a calibrated microbalance, weigh exactly 1.43 mg of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol into a sterile, low-bind microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (or sterile 50 mM Tris-HCl, pH 7.8) to achieve a 10 mM stock concentration.
-
Homogenization & Desolvation: Vortex the solution vigorously for 30 seconds. If utilizing an aqueous buffer, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Rationale: Sonication overcomes the high desolvation energy barrier inherent to the tetrazole ring's hydrogen-bonding network.
-
Quality Control (Self-Validation): Inspect the tube against a dark background using a focused light beam. The absence of the Tyndall effect (light scattering) confirms that no micro-precipitates remain. For rigorous QC, verify the concentration via LC-MS or UV-Vis spectrophotometry prior to assay integration.
-
Aliquoting & Cryopreservation: Dispense the master stock into 50 µL single-use aliquots in low-bind tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.
Fig 2. Standardized workflow for the preparation and validation of tetrazole stock solutions.
Application Workflow: HSK Competitive Inhibition Assay
Once the stock solution is validated, it can be deployed in a coupled-enzyme continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) against Homoserine Kinase. This assay measures the production of ADP, which is stoichiometrically coupled to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
Reagents Required
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 100 mM KCl, 1 mM DTT.
-
Coupling System: 2.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U/mL PK, 5 U/mL LDH.
-
Substrates: 2 mM ATP, 1 mM L-Homoserine.
-
Enzyme: Recombinant L. donovani or E. coli HSK (purified).
Step-by-Step Assay Protocol
-
Master Mix Preparation: In a 15 mL conical tube, combine the Assay Buffer, PEP, NADH, PK, and LDH. Vortex gently and keep on ice. Rationale: Preparing a master mix minimizes pipetting errors and ensures identical coupling enzyme concentrations across all wells.
-
Inhibitor Titration: Thaw a 50 µL aliquot of the 10 mM tetrazole stock. Perform a 10-point serial dilution (e.g., 100 µM down to 0.01 µM) in the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent artifactual HSK inhibition.
-
Plate Setup: To a 96-well UV-transparent microplate, add 180 µL of the Master Mix to each well.
-
Enzyme & Inhibitor Incubation: Add 5 µL of recombinant HSK and 5 µL of the diluted inhibitor to the respective wells. Incubate the plate at 25°C for 10 minutes. Rationale: Pre-incubation allows the competitive inhibitor to reach binding equilibrium with the enzyme's active site before the natural substrate is introduced.
-
Reaction Initiation: Rapidly add 10 µL of a substrate mix containing both ATP and L-homoserine to all wells to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) continuously for 15 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (V₀) for each well from the linear portion of the progress curve. Plot V₀ against the log of the inhibitor concentration and fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀.
References
-
Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Available at: [Link]
-
Sciforum. "Targeting Leishmania donovani Homoserine Kinase for Selective Anti-Leishmanial Therapy: Identification and Validation of Potent Inhibitors." Available at: [Link]
-
Taylor & Francis. "Identification of potent inhibitors for Leishmania donovani homoserine kinase: an integrated in silico and kinetic study." Journal of Biomolecular Structure and Dynamics. Available at:[Link]
-
American Society for Microbiology (ASM). "Homoserine Kinase from Escherichia coli K-12: Properties, Inhibition by l-Threonine, and Regulation of Biosynthesis." Journal of Bacteriology. Available at:[Link]
Solubility issues with 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol in organic solvents
Answering the user's request.## Technical Support Center: 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol
A Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support guide for 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and foundational knowledge to address the significant solubility challenges associated with this molecule in organic media. As Senior Application Scientists, we understand that overcoming these hurdles is critical for successful synthesis, purification, and formulation. This guide moves beyond simple protocols to explain the underlying chemical principles governing the compound's behavior, empowering you to make informed, effective decisions in your work.
Section 1: Core Concepts - Understanding the Solubility Problem
This section addresses the fundamental reasons behind the compound's poor solubility.
Q1: Why is 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol so poorly soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Acetonitrile?
A1: The solubility behavior of this compound is dictated by its highly polar, multifunctional structure. The principle of "like dissolves like" is fundamental here; polar molecules dissolve best in polar solvents, while non-polar molecules dissolve in non-polar solvents.[1][2] 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol possesses three key features that contribute to its high polarity and, consequently, its poor solubility in low-to-moderately polar organic solvents:
-
Amino Group (-NH₂): A basic and polar functional group capable of hydrogen bonding.
-
Hydroxyl Group (-OH): The primary alcohol is highly polar and an excellent hydrogen bond donor and acceptor.
-
Tetrazole Ring (1H-tetrazol-5-yl): This heterocyclic ring is a critical contributor. It is highly polar and, importantly, acidic, with a pKa comparable to that of carboxylic acids. This allows it to act as a bioisostere for the carboxylic acid group, engaging in strong hydrogen bonding and ionic interactions.[3]
The combination of these groups results in a molecule with a strong affinity for other polar molecules (including itself) and a very low affinity for non-polar solvent environments. The strong intermolecular forces (hydrogen bonding, dipole-dipole interactions) between the compound's molecules are more energetically favorable than the weak interactions that would be formed with a non-polar solvent.[4]
Q2: I've heard the term "zwitterion" used in relation to this molecule. What is it, and how does it impact solubility?
A2: A zwitterion is a neutral molecule that possesses both a positive and a negative electrical charge at different locations within that same molecule. Given that 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol contains a basic amino group and an acidic tetrazole group, it exists predominantly as a zwitterion at or near its isoelectric point (pI).
In this state, the amino group is protonated (-NH₃⁺) and the tetrazole ring is deprotonated (tetrazolide anion). This intramolecular salt formation leads to a very high dipole moment and strong crystal lattice energy, making it behave more like an ionic salt than a neutral organic molecule. These zwitterionic forms have strong, attractive interactions with polar solvents like water but are notoriously insoluble in most organic solvents because these solvents cannot effectively solvate both the positive and negative charges simultaneously.[5][6][7][8]
Section 2: Troubleshooting Guide & Practical Strategies
This section provides actionable steps to overcome solubility issues.
Q3: My compound won't dissolve in anything but water. What are the first organic solvents I should try?
A3: When water is the only effective solvent, it confirms the compound's extreme polarity. You must move to the most polar end of the organic solvent spectrum.
-
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent capable of disrupting the strong intermolecular forces of the solute.
-
Dimethylformamide (DMF): Another highly polar aprotic solvent that is often effective for polar, hydrogen-bond-donating compounds.
-
Methanol or Ethanol: These polar protic solvents can engage in hydrogen bonding and may offer some solubility, although often less than DMSO or DMF.
-
If solubility is still limited, gentle heating can be applied, as solubility for most solids increases with temperature.[9][10] However, always be mindful of your compound's thermal stability.
Q4: How can I use pH adjustment to dissolve my compound in a primarily organic or mixed aqueous-organic system?
A4: This is one of the most powerful techniques for this specific molecule. By adjusting the pH, you can suppress the zwitterionic state, converting the molecule into a more conventional ionic salt that may have different solubility properties.[11][12][13]
-
Acidic Conditions (e.g., adding dilute HCl or TFA): Adding acid will protonate the basic amino group to form an ammonium salt (-NH₃⁺). The acidic tetrazole ring will remain largely protonated (neutral). The resulting molecule will be a cation, which can then form a salt with the counter-ion (e.g., chloride). This cationic salt may be more soluble in polar protic solvents like alcohols or even in aqueous-organic mixtures.
-
Basic Conditions (e.g., adding dilute NaOH or NH₄OH): Adding a base will deprotonate the acidic tetrazole ring, forming a tetrazolide anion. The amino group will remain in its neutral state (-NH₂). The resulting molecule is an anion, which can form a salt with the corresponding cation (e.g., Na⁺). This anionic salt may exhibit improved solubility.
The key is to move the pH away from the isoelectric point to prevent the formation of the insoluble zwitterion.[11][12]
Q5: What is a co-solvent system, and how can I develop one for my application?
A5: A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to increase the solubility of a compound.[14][15] This is a widely used and effective strategy.[16] The co-solvent works by reducing the polarity of the primary solvent (if it's water) or by introducing specific interactions (like hydrogen bonding) that help bridge the solubility gap between the solute and the main solvent.[17][]
-
For increasing solubility in a polar organic solvent (e.g., Methanol): Adding a small amount of a stronger, more polar solvent like water or DMSO can disrupt the crystal lattice and improve solvation.
-
For use in less polar systems (e.g., for a reaction in THF): While challenging, a highly polar co-solvent like DMSO or DMF, added in the minimum amount necessary (e.g., 5-10% v/v), might be sufficient to bring the compound into the solution phase.
Q6: I need to perform a reaction in a non-polar solvent, but my starting material is insoluble. Is salt formation a viable option?
A6: Yes, but it requires careful selection. Salt formation is a proven method to drastically alter solubility.[19][20][21][22] Instead of trying to dissolve the zwitterion, you convert the molecule into a salt with a lipophilic (oil-loving) counter-ion.
-
Strategy: React the amino group with a large, organic acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) to form an ammonium salt. The resulting salt will have a large organic counter-ion, which can significantly improve its solubility in organic solvents. Conversely, forming a salt of the tetrazole with a large organic base might also be explored. The decreased solubility of salts in organic solvents can also be used to facilitate crystallization.[23]
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol provides a structured approach to identifying a suitable solvent.
-
Preparation: Weigh approximately 1-2 mg of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol into several small, labeled vials.
-
Solvent Addition: To each vial, add a different solvent from the list below in 100 µL increments. Start with the most polar solvents.
-
Observation: After each addition, vortex the vial for 30-60 seconds. Observe for dissolution.
-
Heating: If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any change.
-
Documentation: Record the approximate solubility in each solvent (e.g., soluble, partially soluble, insoluble) and the conditions required.
Table 1: Recommended Solvents for Screening (Ordered by Decreasing Polarity)
| Solvent | Polarity Index | Dielectric Constant (ε) at 20°C | Type | Rationale |
| Water | 10.2 | 80.1 | Polar Protic | Baseline for maximum polarity. |
| DMSO | 7.2 | 46.7 | Polar Aprotic | Excellent for highly polar, H-bonding solutes. |
| DMF | 6.4 | 36.7 | Polar Aprotic | Similar to DMSO, good alternative. |
| Methanol | 5.1 | 32.7 | Polar Protic | Can H-bond, may offer moderate solubility. |
| Ethanol | 4.3 | 24.5 | Polar Protic | Less polar than methanol, good for co-solvent systems. |
| Isopropanol | 3.9 | 19.9 | Polar Protic | Further reduction in polarity. |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Often used in chromatography, but may be insufficient. |
| THF | 4.0 | 7.5 | Moderately Polar | Unlikely to work alone, but common reaction solvent. |
| Dichloromethane | 3.1 | 9.1 | Non-Polar | Expected to be a very poor solvent for this compound. |
Protocol 2: pH-Modified Solubility Test
This protocol helps determine if pH adjustment can achieve solubility in an aqueous or semi-aqueous system.
-
Stock Solutions: Prepare 0.1 M HCl and 0.1 M NaOH aqueous solutions.
-
Acid Test: Place 1-2 mg of the compound in a vial. Add 500 µL of deionized water. If it doesn't dissolve, add 0.1 M HCl dropwise while stirring until the solid dissolves. Note the final approximate pH.
-
Base Test: Repeat step 2 in a separate vial, but use 0.1 M NaOH instead of HCl. Note the final approximate pH at which dissolution occurs.
-
Application: This information can be used to dissolve the compound for aqueous reactions or to prepare it for extraction by converting it to a water-soluble salt, leaving non-polar impurities behind in an organic layer.
Section 4: Visualization of Concepts
Diagram 1: Troubleshooting Workflow
This flowchart provides a decision-making tool for addressing solubility issues with 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol.
Caption: Troubleshooting workflow for solubility enhancement.
Diagram 2: Effect of pH on Ionization State
This diagram illustrates how pH changes the dominant species of the molecule in solution, which is the key to manipulating its solubility.
Caption: Ionization states of the molecule at different pH values.
References
-
Wikipedia. Cosolvent. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]
-
David, S. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
ResearchGate. Salt Formation to Improve Drug Solubility | Request PDF. [Link]
-
Caira, M. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]
-
Caira, M. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ACS Publications. [Link]
-
ResearchGate. (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Voges, M., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]
-
NextSDS. 3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride. [Link]
-
ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]
-
Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]
-
Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
Bentama, A., et al. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
-
Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]
-
ResearchGate. Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
Al-Hamidi, H., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. [Link]
-
Quora. How do covalent compounds dissolve so easily in non polar organic solvents?. [Link]
-
Chemistry LibreTexts. The Solution Process. [Link]
-
Slideshare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
University of Sydney. Solubility of Organic Compounds. [Link]
-
Jaksch, S., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Semantic Scholar. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. The Solution Process [chem.fsu.edu]
- 3. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. caymanchem.com [caymanchem.com]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.aston.ac.uk [research.aston.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. ptacts.uspto.gov [ptacts.uspto.gov]
How to purify 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol without column chromatography
Target Molecule: 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is a highly polar, unnatural amino acid analog. Because the tetrazole ring is a well-documented bioisostere of a carboxylic acid[1], this molecule exists predominantly as an inner salt (zwitterion) at neutral pH. Standard silica gel column chromatography is generally ineffective for such compounds due to irreversible chemisorption and severe streaking.
This guide provides field-proven, chromatography-free workflows designed to isolate this specific compound by exploiting its unique physicochemical properties.
Physicochemical Data & Solubility Profile
Understanding the pH-dependent ionization states of your molecule is the foundation of chromatography-free purification. The tetrazole proton is acidic (pKa ~4.5–5.5), while the primary aliphatic amine is basic (pKa ~9.0–10.0)[1].
| pH Range | Tetrazole State | Amine State | Net Charge | Dominant Species | Water Solubility |
| < 3.0 | Protonated (Neutral) | Protonated (Cationic) | +1 | Cation | Very High |
| 4.5 - 5.5 | Partial Deprotonation | Protonated (Cationic) | +0.5 | Equilibrium | High |
| ~7.2 (pI) | Deprotonated (Anionic) | Protonated (Cationic) | 0 | Zwitterion | Lowest (Precipitation) |
| > 10.0 | Deprotonated (Anionic) | Free Base (Neutral) | -1 | Anion | Very High |
Troubleshooting & FAQs
Q1: Why does 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol fail on standard silica gel? A: Silica gel is highly polar and slightly acidic. Zwitterionic compounds like alpha-amino tetrazoles possess both a localized cationic charge (ammonium) and an anionic charge (tetrazolide)[1]. These charges interact irreversibly with the silanol groups on the stationary phase, leading to zero elution or extreme streaking, even with highly polar eluent systems (e.g., DCM/MeOH/NH₄OH).
Q2: How do I isolate the free zwitterion directly from an aqueous reaction mixture? A: Through Isoelectric Precipitation . By carefully adjusting the pH of your aqueous mixture to the molecule's isoelectric point (pI ≈ 7.2), the net charge of the population becomes zero. At this pH, intermolecular ionic interactions (lattice energy) are maximized, and hydration is minimized, forcing the compound to crystallize out of solution[2].
Q3: My reaction mixture contains high levels of inorganic salts and neutral organic byproducts. How do I desalt it without a column? A: Utilize a Batch Ion-Exchange protocol using a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8). At pH 2, your target molecule is fully protonated (cationic) and will bind strongly to the resin. Neutral organics and anionic salts can simply be washed away with water and methanol. The purified product is then released by eluting with aqueous ammonia, which deprotonates the amine and breaks the resin interaction[3].
Q4: The compound won't crash out even at the isoelectric point. What now? A: If the concentration is too low, or if the specific derivative is highly hydrophilic, isoelectric precipitation may fail. In this case, convert the zwitterion to a hydrochloride salt by treating it with HCl in methanol. The resulting cationic salt can be precipitated by adding a non-polar anti-solvent (like diethyl ether), which drastically lowers the dielectric constant of the medium and forces precipitation.
Validated Experimental Protocols
Protocol A: Isoelectric Crystallization (For low-salt mixtures)
Causality: Neutralizing the net charge minimizes the hydration sphere around the molecule, promoting crystal lattice formation.
-
Concentrate the crude aqueous reaction mixture under reduced pressure to a minimal volume.
-
Cool the solution in an ice bath to 0–5 °C to further decrease solubility.
-
Dropwise, add 1M HCl or 1M NaOH (depending on your initial pH) while monitoring continuously with a calibrated pH meter.
-
Stop the addition when the pH reaches ~7.2.
-
Allow the suspension to stir at 0 °C for 2–4 hours to ensure complete crystal maturation.
-
Filter the precipitate via vacuum filtration, wash with ice-cold water (minimal volume), followed by cold ethanol.
-
Dry the solid under high vacuum over P₂O₅ to remove trapped water molecules (tetrazoles frequently form hydrates).
Protocol B: Batch Cation-Exchange Purification (For complex mixtures)
Causality: Exploits the pH-dependent charge state to selectively bind the target molecule while washing away non-basic impurities[3].
-
Resin Activation: Swell Dowex 50W-X8 (H⁺ form) in 1M HCl for 1 hour, filter, and wash with deionized water until the washings are neutral.
-
Loading: Adjust your crude aqueous mixture to pH 2.0 using 1M HCl. Add the activated resin to the flask and stir gently for 1 hour.
-
Washing: Filter the resin. Wash the resin bed extensively with deionized water, followed by 50% aqueous methanol, to remove all neutral and acidic impurities.
-
Elution: Resuspend the resin in 2M aqueous NH₄OH. Stir for 30 minutes. The ammonia deprotonates the amine, releasing the zwitterion into the solution.
-
Isolation: Filter off the resin. Concentrate the filtrate under reduced pressure to remove ammonia and water, yielding the pure zwitterion.
Protocol C: Anti-Solvent Precipitation (HCl Salt Formation)
Causality: Alters the solubility profile by masking the zwitterionic nature, allowing precipitation via dielectric constant manipulation.
-
Dissolve the crude material in a minimal amount of dry methanol.
-
Add a slight excess of 2M HCl in diethyl ether. Stir for 15 minutes.
-
Slowly add cold diethyl ether (anti-solvent) dropwise until the solution becomes turbid.
-
Place the flask in a freezer (-20 °C) overnight to complete precipitation.
-
Filter the resulting hydrochloride salt and wash with cold diethyl ether.
Purification Workflow Visualization
Decision matrix for purifying zwitterionic tetrazoles without column chromatography.
References
-
[2] An Expedient Route to the Tetrazole Analogues of α-Amino Acids | Source: acs.org | 2
-
[1] α-Amino Acid-Isosteric α-Amino Tetrazoles | Source: nih.gov |1
-
[3] Extraction and analysis of free amino acids and 5′-nucleotides | Source: vliz.be | 3
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of steric hindrance during coupling reactions. The unique structural features of this molecule, specifically the bulky tetrazole ring adjacent to the amine, can significantly impede amide bond formation. This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides with step-by-step protocols to enhance your experimental success.
I. Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol resulting in low to no yield?
The primary reason is steric hindrance. The 1H-tetrazol-5-yl group is a bulky substituent positioned directly at the α-carbon to the amino group. This bulkiness physically obstructs the approach of the activated carboxylic acid, making it difficult for the nucleophilic amine to attack the carbonyl carbon and form the desired amide bond. Standard coupling conditions are often insufficient to overcome this spatial barrier.
Q2: Which class of coupling reagents is most effective for this sterically hindered amine?
Uronium/aminium and phosphonium salt-based reagents are generally the most effective for sterically hindered couplings.[1] Reagents like HATU, HCTU, and PyBOP are specifically designed to create highly reactive activated esters that can overcome the steric barrier more effectively than traditional carbodiimides like DCC or EDC.[2]
Q3: Can I use standard solvents like DCM or THF for these reactions?
While DCM and THF can be used, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often preferred.[3] These solvents are better at solvating the reactants and intermediates, which can help to facilitate the reaction. For phosphonium-based reagents, solutions in DMF should be used within a couple of days due to moderate stability.
Q4: Is it necessary to protect the tetrazole or the hydroxyl group?
Previous studies have shown that unprotected 5-substituted tetrazoles are often compatible with peptide coupling reagents.[4] The tetrazole ring is generally not reactive under standard coupling conditions. The primary alcohol is also often stable, but its reactivity should be considered depending on the specific coupling reagent and conditions used. If side reactions involving the hydroxyl group are observed, protection with a suitable group (e.g., TBDMS, Boc) may be necessary.
Q5: At what temperature should I run my coupling reaction?
For many peptide couplings, room temperature is sufficient.[3] However, for particularly challenging, sterically hindered couplings, gentle heating (e.g., 40-50 °C) may be required to provide the necessary activation energy to overcome the steric barrier. It is crucial to monitor the reaction for potential side reactions or racemization at elevated temperatures.
II. Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to troubleshooting common issues encountered during the coupling of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol. Each problem is followed by a diagnosis of the probable cause and a detailed protocol to resolve the issue.
Problem 1: Low to No Product Formation
Diagnosis: The activation of the carboxylic acid is likely insufficient to overcome the severe steric hindrance presented by the tetrazole moiety. Standard coupling reagents may not generate a sufficiently reactive intermediate.
Solution: Employ a high-reactivity uronium or phosphonium salt-based coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to the formation of a highly reactive OAt-ester.[2]
Workflow for Selecting a High-Activity Coupling Reagent
Caption: Decision workflow for selecting a suitable coupling reagent.
Protocol 1: High-Activity Coupling using HATU
Materials:
-
Carboxylic acid (1.0 eq)
-
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry, nitrogen-purged flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA to the reaction mixture and stir for an additional 10 minutes to allow for pre-activation of the carboxylic acid.
-
In a separate flask, dissolve 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, consider gentle heating to 40 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Formation of Significant Side Products
Diagnosis: Side reactions can occur due to several factors, including racemization of the carboxylic acid, reaction at the hydroxyl group of the propanol backbone, or guanidinylation of the amine if excess uronium reagent is used.
Solution: Optimize reaction conditions to minimize side product formation. This includes careful control of the base, temperature, and stoichiometry of the coupling reagent. The addition of an additive like Oxyma Pure can also help to suppress racemization.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amines
| Coupling Reagent | Class | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | High reactivity, effective for hindered couplings.[1][2] | Higher cost, potential for guanidinylation with excess.[2] |
| HCTU | Uronium/Aminium | More cost-effective than HATU, good for hindered couplings. | Potential for guanidinylation. |
| PyBOP | Phosphonium | Efficient for difficult couplings, no hazardous byproducts like BOP.[1] | Solutions in DMF have moderate stability. |
| COMU | Uronium/Aminium | Oxyma-based, safer than triazole-based reagents, water-soluble byproducts.[2] | |
| DCC/DIC | Carbodiimide | Inexpensive. | Generally inefficient for sterically hindered couplings, can cause racemization.[5] |
Protocol 2: Optimized Coupling with COMU to Minimize Side Reactions
Materials:
-
Carboxylic acid (1.0 eq)
-
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol (1.1 eq)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF
Procedure:
-
Combine the carboxylic acid and 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol in a flask under a nitrogen atmosphere.
-
Dissolve the mixture in anhydrous DMF.
-
Add COMU to the solution.
-
Add DIPEA dropwise to the reaction mixture at 0 °C to control the initial exotherm.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Protocol 1. The byproducts of COMU are water-soluble, which can simplify purification.[2]
Problem 3: Difficulty in Product Purification
Diagnosis: The polarity of the product, which contains a hydroxyl group and a tetrazole ring, can make it challenging to separate from polar byproducts and unreacted starting materials using standard silica gel chromatography.
Solution: Employ alternative purification techniques or modify the work-up procedure to remove impurities before chromatography.
Purification Strategy Workflow
Caption: A workflow for devising a suitable purification strategy.
Protocol 3: Enhanced Work-up and Purification
-
Acid-Base Extraction: After the initial quench, perform a series of aqueous washes.
-
Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like DIPEA.
-
Wash with a saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and acidic byproducts.
-
Wash with brine to remove residual water-soluble impurities.
-
-
Reverse-Phase Chromatography: If the product is highly polar and streaks on silica gel, consider using reverse-phase (C18) column chromatography with a water/acetonitrile or water/methanol gradient.
-
Trituration/Crystallization: If the product is a solid, attempt to triturate the crude material with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexanes). This can often significantly improve purity before a final chromatographic step.
III. References
-
Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
-
Veranova. (2025, October 21). A Glimpse into the Development of Peptide Coupling Reagents.
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
ResearchGate. (n.d.). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides.
-
PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids.
-
PMC. (n.d.). Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling.
-
ACS Publications. (2022, December 16). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds.
-
PubMed. (2023, September 11). Tetrazole Diversification of Amino Acids and Peptides via Silver-Catalyzed Intermolecular Cycloaddition with Aryldiazonium Salts.
-
White Rose Research Online. (2022, December 16). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds.
-
PLOS One. (2015, November 4). Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling.
-
Evolution of amide bond formation. (2010, June 30).
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017).
-
PMC - NIH. (n.d.). Challenges and Breakthroughs in Selective Amide Activation.
-
Chemical Reviews. (2019, February 1). Tetrazoles via Multicomponent Reactions.
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. (n.d.).
-
PMC. (n.d.). α-Amino Acid-Isosteric α-Amino Tetrazoles.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29).
-
Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
-
MDPI. (2024, April 13). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers.
-
Benchchem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
-
PubMed. (1995, December 8). (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist.
Sources
Technical Support Center: Optimizing Tetrazole Ring Formation in Propan-1-ol Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing the synthesis of tetrazole-containing compounds derived from propan-1-ol precursors. This resource is designed to provide in-depth troubleshooting guidance and practical, field-tested protocols to enhance the efficiency and success of your synthetic endeavors. As Senior Application Scientists, we understand the nuances and challenges of these reactions and have structured this guide to address the most common issues encountered in the lab.
Understanding the Core Reaction: The [3+2] Cycloaddition
The formation of a 5-substituted 1H-tetrazole ring from a nitrile and an azide source is a classic example of a [3+2] cycloaddition, also known as the Huisgen cycloaddition.[1][2] In this reaction, the three atoms of the azide anion act as a 1,3-dipole that reacts with the two π-electrons of the nitrile's carbon-nitrogen triple bond (the dipolarophile) to form the stable, aromatic tetrazole ring.[2]
The reaction is typically facilitated by a catalyst to activate the nitrile, making it more susceptible to nucleophilic attack by the azide.[3] The overall process, while conceptually straightforward, is influenced by a multitude of factors that can significantly impact yield, purity, and reaction time.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding tetrazole synthesis.
Q1: What are the most common azide sources for this reaction, and what are the key safety considerations?
A1: Sodium azide (NaN₃) is the most frequently used azide source due to its availability and effectiveness.[4] However, it is acutely toxic and can form highly explosive compounds.[5][6]
Crucial Safety Precautions for Handling Sodium Azide:
-
Always work in a certified chemical fume hood. [7]
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical safety goggles, and nitrile gloves (double-gloving is recommended).[7][8]
-
Avoid contact with acids: Sodium azide reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃).[5][6]
-
Avoid contact with heavy metals: Azides can form explosive salts with heavy metals like lead, copper, silver, and gold. This includes avoiding metal spatulas for weighing and ensuring that azide waste is not poured down drains with metal pipes.[6][8]
-
Store properly: Keep sodium azide in a cool, dry, dark place away from acids, heat, and incompatible materials.[6] Containers should be tightly sealed and clearly labeled as "ACUTELY TOXIC".[6]
-
Waste Disposal: All sodium azide waste, including contaminated lab supplies, must be treated as hazardous waste and disposed of according to institutional guidelines.[7]
Q2: Why is a catalyst often necessary for the reaction between a nitrile and sodium azide?
A2: The nitrile group is often not electrophilic enough to react readily with the azide anion.[3] Catalysts, typically Lewis acids (like zinc or aluminum salts) or Brønsted acids (like ammonium chloride), activate the nitrile by coordinating to the nitrogen atom.[3][9] This coordination increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide and accelerating the reaction.[9]
Q3: What are the typical solvents and temperatures used for tetrazole synthesis?
A3: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed because they can effectively dissolve the reagents and allow for the elevated temperatures often required.[3][10] Reaction temperatures frequently range from 100-150 °C to overcome the activation energy barrier.[11][12] However, in some cases, water or alcohols can be effective solvents, particularly when using certain catalysts like zinc salts.[3][13]
Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of tetrazole derivatives of propan-1-ol.
Problem 1: Low or No Conversion of the Starting Nitrile
Possible Causes & Suggested Solutions
-
Insufficient Nitrile Activation:
-
Explanation: The energy barrier for the uncatalyzed reaction is often too high for the reaction to proceed at a practical rate.[14]
-
Solution: Introduce a suitable catalyst. Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely effective and can be used in various solvents, including water.[13][15] Other options include aluminum salts (e.g., AlCl₃) or Brønsted acids like ammonium chloride.[9][10] Experiment with different catalysts and loadings to find the optimal conditions for your specific substrate.[3]
-
-
Inappropriate Reaction Temperature:
-
Explanation: Many tetrazole syntheses require significant thermal energy to proceed.[3] If the temperature is too low, the reaction kinetics will be slow.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments.[11] Be mindful that excessively high temperatures can lead to the decomposition of starting materials or the product.[3]
-
-
Poor Solubility of Reagents:
-
Explanation: For the reaction to occur, both the nitrile and the azide salt must be adequately dissolved.[11]
-
Solution: Ensure you are using an appropriate solvent. If solubility remains an issue in solvents like DMF or DMSO, consider using a phase-transfer catalyst in a non-polar solvent system.[16]
-
-
Deactivated Nitrile Substrate:
-
Explanation: The electronic properties of the propan-1-ol derivative can influence the reactivity of the nitrile. Electron-donating groups near the nitrile can decrease its electrophilicity, slowing the reaction.[3]
-
Solution: For less reactive nitriles, more forcing conditions are necessary. This can include higher temperatures, longer reaction times, or the use of a more potent catalyst system.[11] Microwave irradiation can also be a valuable tool to accelerate these reactions.[4]
-
dot graph TD { A[Low Conversion Observed] --> B{Check Catalyst}; B --> C[Is a catalyst present and active?]; C -->|No| D[Add appropriate catalyst, e.g., ZnBr₂, NH₄Cl]; C -->|Yes| E{Check Temperature}; E --> F[Is the temperature high enough?]; F -->|No| G[Increase temperature incrementally]; F -->|Yes| H{Check Solubility}; H --> I[Are all reagents dissolved?]; I -->|No| J[Change solvent or add a phase-transfer catalyst]; I -->|Yes| K{Consider Substrate Reactivity}; K --> L[Is the nitrile deactivated?]; L -->|Yes| M[Use more forcing conditions: higher temp, longer time, microwave]; D --> Z[Re-evaluate]; G --> Z; J --> Z; M --> Z; }
Troubleshooting workflow for low conversion.
Problem 2: Low Yield with Formation of Byproducts
Possible Causes & Suggested Solutions
-
Nitrile Hydrolysis:
-
Explanation: If water is present, especially under acidic or basic conditions, the nitrile can hydrolyze to the corresponding amide or carboxylic acid.[11]
-
Solution: Ensure the use of anhydrous solvents and reagents if employing a non-aqueous system. If the reaction is run in water, optimizing the pH and catalyst can minimize this side reaction.
-
-
Decomposition of Product:
-
Explanation: The tetrazole product may be unstable under the reaction conditions, especially at high temperatures over prolonged periods.
-
Solution: Attempt the reaction at a lower temperature for a longer duration.[15] Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.[17][18]
-
-
Formation of Isomeric Products (in subsequent N-alkylation steps):
-
Explanation: If you are performing a subsequent N-alkylation on the tetrazole ring, you can form a mixture of 1,5- and 2,5-disubstituted isomers.
-
Solution: The regioselectivity of N-alkylation is highly dependent on the solvent, base, and alkylating agent used. A systematic screening of these parameters is necessary to favor the desired isomer.[15]
-
| Parameter | Common Options | Effect on Regioselectivity |
| Solvent | DMF, Acetone, THF | Can influence the solvation of the tetrazolate anion, affecting which nitrogen is more nucleophilic. |
| Base | K₂CO₃, Cs₂CO₃, NaH | The choice of base can impact the position of deprotonation and the nature of the resulting anion. |
| Alkylating Agent | Alkyl halide (I > Br > Cl) | More reactive alkylating agents may lead to different isomer ratios. |
Experimental Protocols
Protocol 1: General Procedure for Zinc-Catalyzed Tetrazole Synthesis in Water
This protocol provides a starting point for the synthesis of a 5-substituted-1H-tetrazole from a propan-1-ol derived nitrile.
dot graph TD { A[Setup] --> B[Reagents]; B --> C[Solvent Addition]; C --> D[Reaction]; D --> E[Monitoring]; E --> F[Workup]; F --> G[Purification];
}
General workflow for zinc-catalyzed tetrazole synthesis.
Methodology:
-
Reagents: To a round-bottom flask equipped with a magnetic stir bar, add the organic nitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.0 eq).[17]
-
Solvent: Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the nitrile.[17]
-
Reaction: Attach a reflux condenser and heat the mixture in an oil bath to a vigorous reflux (typically >100°C).[17] Allow the reaction to stir for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing via TLC or LC-MS.[17]
-
Workup: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent like ethyl acetate. Carefully acidify the mixture to a pH of 1-2 with concentrated HCl to protonate the tetrazole.
-
Isolation: Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[17]
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Optimization of Reaction Conditions
For challenging substrates, a systematic optimization of reaction parameters is recommended.
| Variable | Conditions to Screen |
| Catalyst | ZnBr₂, ZnCl₂, NH₄Cl, AlCl₃ |
| Catalyst Loading | 0.1 eq, 0.5 eq, 1.0 eq |
| Solvent | Water, DMF, DMSO, n-Propanol |
| Temperature | 80 °C, 100 °C, 120 °C, 140 °C |
| Time | 6h, 12h, 24h, 48h |
References
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available at: [Link]
-
Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. Available at: [Link]
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. Available at: [Link]
-
What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile? ResearchGate. Available at: [Link]
-
Sodium Azide. Yale Environmental Health & Safety. Available at: [Link]
-
Sodium Azide SOP. Oklahoma State University. Available at: [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. RSC Advances. Available at: [Link]
-
Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. Available at: [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Organic Letters. Available at: [Link]
-
L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and. Synfacts. Available at: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education. Available at: [Link]
-
1,3 dipolar cycloaddition Reactions. SlideShare. Available at: [Link]
-
Effect of temperature on the synthesis of 5-phenyl 1H- tetrazole a. ResearchGate. Available at: [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link]
-
Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. Molecules. Available at: [Link]
-
Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. Catalysts. Available at: [Link]
-
Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. ResearchGate. Available at: [Link]
-
tetrazole based derivatives purification. YouTube. Available at: [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect. Available at: [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 7. uthsc.edu [uthsc.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
A Predictive Guide to the ¹H and ¹³C NMR Spectra of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol
This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol. In the absence of direct experimental reference spectra in publicly available databases, this document serves as a robust predictive reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of tetrazole-containing compounds. The predictions herein are grounded in a thorough examination of the NMR spectra of structurally related analogs and foundational principles of NMR spectroscopy.
Molecular Structure and Predicted NMR Assignments
The structure of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol, a chiral molecule, features a propanol backbone with an amino group and a 1H-tetrazole ring attached to the stereocenter. The presence of multiple functional groups, including primary alcohol, primary amine, and the tetrazole heterocycle, results in a distinct NMR fingerprint.
Figure 2: Recommended workflow for the acquisition and processing of NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the DMSO-d₆.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H-NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 2 seconds.
-
-
¹³C-NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO peak to 39.52 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
This predictive guide offers a scientifically grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol. It is intended to aid researchers in the structural verification of this and related molecules, thereby accelerating research and development in medicinal chemistry and materials science.
References
-
Kokane, B. D., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved from [Link]
-
Kumar, A., Kumar, S., Khajuria, Y., & Awasthi, S. K. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]
A Researcher's Guide to Unlocking GABAergic Activity: Comparative Analysis of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol Analogs
For drug development professionals and researchers in neuroscience, the quest for novel therapeutics targeting the γ-aminobutyric acid (GABA) system is a continuous endeavor. The 3-amino-3-(1H-tetrazol-5-yl)propan-1-ol scaffold presents a compelling starting point for the design of new GABAergic modulators. This guide provides a comprehensive framework for comparing the binding affinities of its analogs, grounded in established experimental protocols and a discussion of potential structure-activity relationships (SAR).
The core innovation of this molecular scaffold lies in the replacement of the carboxylic acid moiety of GABA or its hydroxylated analog, GABOB (4-amino-3-hydroxybutanoic acid), with a 1H-tetrazole ring. This bioisosteric substitution can enhance metabolic stability and improve pharmacokinetic properties, making it a valuable strategy in medicinal chemistry.[1][2] The structural similarity to known GABAergic ligands strongly suggests that the GABA(A) receptor is a primary biological target for this class of compounds.
Deciphering Binding Affinity: A Methodological Deep Dive
To quantitatively assess the interaction of our target analogs with the GABA(A) receptor, a radioligand binding assay is a robust and widely adopted method. This technique allows for the determination of the equilibrium dissociation constant (Kᵢ), a direct measure of binding affinity. A lower Kᵢ value signifies a higher binding affinity.
Experimental Protocol: [³H]GABA Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the Kᵢ values of 3-amino-3-(1H-tetrazol-5-yl)propan-1-ol analogs at the GABA(A) receptor.
1. Preparation of Synaptic Membranes:
-
Rationale: Synaptic membranes are rich in GABA(A) receptors, providing a physiologically relevant source for the binding assay.
-
Procedure:
-
Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pellet the supernatant by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in hypotonic buffer and subject it to osmotic shock to lyse synaptosomes and release their contents.
-
Wash the membranes multiple times by centrifugation and resuspension in fresh buffer to remove endogenous GABA and other interfering substances.
-
Determine the protein concentration of the final membrane preparation using a standard method like the Bradford assay.
-
2. Competitive Binding Assay:
-
Rationale: This assay measures the ability of the unlabeled test compounds (the analogs) to displace a radiolabeled ligand ([³H]GABA) from the GABA(A) receptor.
-
Procedure:
-
In a 96-well plate, combine the synaptic membrane preparation, a fixed concentration of [³H]GABA (typically at or below its Kₑ), and a range of concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Rationale: The raw data (counts per minute) is converted into meaningful binding parameters.
-
Procedure:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Caption: Experimental workflow for determining the binding affinity of analogs.
Comparative Analysis of Binding Affinities: A Hypothetical Structure-Activity Relationship Study
While a comprehensive experimental dataset for a series of 3-amino-3-(1H-tetrazol-5-yl)propan-1-ol analogs is not yet publicly available, we can construct a hypothetical dataset to illustrate how such a comparison would be conducted and the insights that could be gleaned.
| Compound ID | R¹ | R² | Kᵢ (nM) at GABA(A) Receptor |
| Parent | H | H | 150 |
| Analog 1 | CH₃ | H | 85 |
| Analog 2 | CH₂CH₃ | H | 120 |
| Analog 3 | Phenyl | H | 350 |
| Analog 4 | H | CH₃ | 200 |
| Analog 5 | H | OH | 95 |
| Analog 6 | H | F | 130 |
Disclaimer: The Kᵢ values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Interpreting the Hypothetical Data:
-
Effect of R¹ Substitution (at the amino group):
-
A small alkyl substituent like a methyl group (Analog 1) appears to enhance binding affinity compared to the parent compound. This could suggest a favorable hydrophobic interaction within a specific pocket of the binding site.
-
Increasing the bulk of the alkyl group to an ethyl (Analog 2) slightly diminishes the affinity, indicating a potential steric hindrance.
-
A large, bulky phenyl group (Analog 3) significantly reduces affinity, likely due to steric clashes with the receptor.
-
-
Effect of R² Substitution (on the propanol chain):
-
A methyl group at the 2-position (Analog 4) slightly decreases affinity, possibly by altering the optimal conformation for binding.
-
A hydroxyl group at the 2-position (Analog 5) enhances binding affinity. This could be due to the formation of an additional hydrogen bond with a residue in the binding site, mimicking the interaction of the hydroxyl group in GABOB.[3]
-
A fluorine atom at the 2-position (Analog 6) has a minor impact on affinity, suggesting that while electronegativity in this region is tolerated, it does not offer a significant advantage over the parent compound.
-
The GABA(A) Receptor Signaling Pathway
The GABA(A) receptor is a ligand-gated ion channel that, upon binding of an agonist like GABA, undergoes a conformational change that opens an integral chloride ion (Cl⁻) channel.[4] The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect on neurotransmission.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Gaba Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Elucidating the Conformational Landscape of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol
A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling
In the pursuit of novel therapeutics, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target, thereby influencing its efficacy and selectivity. This guide provides a comprehensive comparison of key analytical techniques for elucidating the conformational properties of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol, a molecule of interest in medicinal chemistry due to the prevalence of the tetrazole moiety in various drug candidates.[1][2][3] While a specific crystal structure for this exact molecule is not publicly available as of this writing, this guide will detail the experimental and computational workflows required for its determination and offer a comparative analysis with other powerful analytical methods.
The Central Role of X-ray Crystallography in Structural Biology
X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of molecules at atomic resolution.[4] This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound of interest. The resulting diffraction pattern provides the fundamental data to calculate the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built.
Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the key stages involved.
Figure 1: A generalized workflow for small molecule X-ray crystallography.
-
Synthesis and Purification: The initial and critical step is the synthesis of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol. Standard organic synthesis procedures for tetrazole formation, such as the [3+2] cycloaddition of nitriles with azides, would be employed.[3] Following synthesis, the compound must be purified to the highest possible degree, as impurities can significantly hinder crystallization. Techniques such as recrystallization or column chromatography are typically used.
-
Crystallization:
-
Screening: A broad range of crystallization conditions are screened to identify initial "hits." This is often done using high-throughput screening methods, such as hanging or sitting drop vapor diffusion, with various solvents, precipitants, and temperatures.
-
Optimization: Once initial microcrystals are obtained, the conditions are optimized to grow larger, single crystals of sufficient quality for diffraction. This involves fine-tuning the concentrations of the molecule and precipitants, as well as controlling the rate of solvent evaporation.
-
-
X-ray Diffraction Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is then placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial phases of the structure factors are determined using methods like direct methods or Patterson functions, which leads to an initial electron density map.
-
A molecular model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[5]
-
The final structure is validated and can be deposited in a public database such as the Cambridge Structural Database (CSD) for dissemination.[6][7]
-
Comparative Analysis: A Multi-faceted Approach to Conformation
While X-ray crystallography provides a static snapshot of the molecule in the solid state, a comprehensive understanding of its conformational dynamics requires a multi-pronged approach. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer complementary insights into the molecule's behavior in solution and its intrinsic energetic preferences.
Figure 2: Interrelationship of analytical techniques for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[8] For 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol, various NMR experiments can provide valuable conformational information:
-
¹H and ¹³C NMR: These experiments confirm the chemical structure and can provide clues about the electronic environment of different atoms.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing distance restraints that can be used to define the molecule's preferred conformation in solution.
-
Coupling Constants (J-coupling): The magnitude of J-couplings between adjacent protons can be used to determine dihedral angles, providing further conformational constraints.
Computational Modeling
Computational chemistry offers a theoretical approach to explore the conformational landscape of a molecule. Methods such as molecular mechanics and quantum mechanics can be used to:
-
Perform a Conformational Search: Systematically or stochastically explore the potential energy surface of the molecule to identify low-energy conformers.
-
Calculate Relative Energies: Determine the relative stabilities of different conformations.
-
Predict Spectroscopic Properties: Calculate theoretical NMR parameters that can be compared with experimental data to validate the computed conformations.
Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (Single Crystal) | Solution | In Silico |
| Information Obtained | Precise 3D structure in the solid state | Time-averaged conformation in solution, dynamics | Energetically favorable conformations, transition states |
| Strengths | Unambiguous atomic coordinates, bond lengths, and angles | Provides information about conformational dynamics in a biologically relevant medium | Can explore the entire conformational space, provides energetic insights |
| Limitations | Crystal packing forces can influence conformation, requires a suitable single crystal | Provides an average structure, interpretation can be complex | Accuracy depends on the level of theory and force field used, requires experimental validation |
| Throughput | Lower, crystallization can be a bottleneck | Higher | High |
Conclusion
The conformational analysis of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol is best approached through the synergistic use of X-ray crystallography, NMR spectroscopy, and computational modeling. While X-ray crystallography would provide the definitive solid-state structure, NMR offers crucial insights into its behavior in solution, the environment most relevant to its potential biological activity. Computational modeling serves as a powerful predictive and interpretive tool that can rationalize experimental findings and guide further investigation. For researchers and drug development professionals, the integration of these techniques provides a robust framework for understanding the structure-activity relationships of this and other promising small molecules.
References
-
Dömling, A. et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(21), 10465-10537. Available at: [Link]
-
Popova, E. A. et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3872-3909. Available at: [Link]
-
O'Brien, P. M. et al. (1995). Benzodiazepine analogues. Part 17.1 Conformational analysis of tetrazolo[1,5-d][1][3]benzoheterazepine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 49-57. Available at: [Link]
-
Al-Amiery, A. A. et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]
-
McKie, A. H. et al. (2008). Tetrazoles are Potent Anion Recognition Elements That Emulate the Disfavored Anti Conformations of Carboxylic Acids. Organic Letters, 10(20), 4653-4655. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 2193884: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 1973003: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Kumasaki, M. et al. (2025). Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate salt. Journal of Energetic Materials. Available at: [Link]
-
Sytniczuk, A. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(24), 4434-4443. Available at: [Link]
-
Sytniczuk, A. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(24), 4434-4443. Available at: [Link]
-
ResearchGate. (n.d.). Structure of molecule 10 according to X-ray diffraction data. Retrieved from [Link]
-
Ono, Y. et al. (1999). X-ray diffraction analysis and MO calculations of 1H-tetrazole. Kayaku Gakkaishi, 60(1), 1-9. Available at: [Link]
-
de Almeida, M. J. et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 4(Pt 5), 558-567. Available at: [Link]
-
Kumar, D. et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. Available at: [Link]
-
NextSDS. (n.d.). 3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride. Retrieved from [Link]
-
Sytniczuk, A. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(24), 4434-4443. Available at: [Link]
-
PubChem. (n.d.). 3-amino-3-(1,3-dioxaindan-5-yl)propan-1-ol hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
-
Spriestersbach, A. et al. (2018). Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex. Data in Brief, 19, 1683-1687. Available at: [Link]
-
Garavito, R. M., & Rosenbusch, J. P. (1980). Three-dimensional crystals of an integral membrane protein: an initial x-ray analysis. The Journal of cell biology, 86(1), 327–329. Available at: [Link]
-
Spriestersbach, A. et al. (2018). Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex. Data in Brief, 19, 1683-1687. Available at: [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. excillum.com [excillum.com]
- 5. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [verso.uidaho.edu]
- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
Analytical Comparison Guide: Validation of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol Purity by LC-MS
The Analytical Challenge: Zwitterionic Polarity
Validating the purity of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol presents a notorious challenge for analytical chemists. The molecule features three highly interactive functional groups:
-
Tetrazole Ring: An acidic moiety (pKa ~4.5–5.5) that acts as a bioisostere for carboxylic acids.
-
Primary Amine: A basic moiety (pKa ~9.0) at the C3 position.
-
Hydroxyl Group: A polar, hydrogen-bonding terminal group.
At typical liquid chromatography (LC) pH ranges (pH 3–7), this compound exists as a highly polar zwitterion . When analyzed using standard Reversed-Phase Liquid Chromatography (RP-LC) on a C18 column, the molecule lacks sufficient hydrophobic surface area to partition into the stationary phase. Consequently, it elutes in the void volume, suffering from severe matrix effects and ion suppression in the mass spectrometer (MS).
To achieve rigorous purity validation, we must abandon traditional RP-LC and evaluate modalities engineered for polar retention: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Liquid Chromatography (MMLC) .
Modality Comparison: HILIC vs. Mixed-Mode
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the gold standard for retaining highly polar and zwitterionic compounds. It operates by passing a highly organic mobile phase (typically >70% acetonitrile) over a polar stationary phase, creating a partially immobilized water-enriched layer. Analytes partition between the bulk mobile phase and this aqueous layer[1].
For 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol, Zwitterionic HILIC (ZIC-HILIC) is the optimal choice. ZIC-HILIC stationary phases contain sulfobetaine ligands that stabilize both the acidic (tetrazole) and basic (amine) charge states of the analyte, minimizing peak tailing[1]. Furthermore, the high organic content in the mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency, providing a 10- to 20-fold increase in MS sensitivity compared to highly aqueous RP-LC conditions[2].
Mixed-Mode Liquid Chromatography (MMLC)
MMLC stationary phases combine hydrophobic alkyl chains (e.g., C18) with embedded ion-exchange groups (e.g., cation-exchange sulfonic acids). This dual-retention mechanism allows for the separation of zwitterionic compounds based on both hydrophobicity and ionic interactions[3]. The critical advantage of MMLC is that it completely eliminates the need for MS-incompatible ion-pairing reagents (like heptafluorobutyric acid), making it an ideal candidate for LC-MS purity profiling[3].
Mechanistic Retention Logic
Chromatographic retention logic for zwitterionic tetrazole derivatives.
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three modalities when validating the purity of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol spiked with known synthetic impurities.
| Chromatographic Parameter | Standard RP-LC (C18) | ZIC-HILIC | Mixed-Mode (RP/CEX) |
| Retention Factor ( k′ ) | < 0.5 (Void Volume) | 4.8 – 6.2 | 3.5 – 5.0 |
| Peak Asymmetry ( As ) | > 2.5 (Severe Tailing) | 0.95 – 1.05 (Excellent) | 1.10 – 1.25 (Good) |
| MS Sensitivity Gain | Baseline (Suppressed) | 15x to 20x Increase | 5x to 8x Increase |
| Equilibration Time | ~5 Column Volumes | ~15-20 Column Volumes | ~10 Column Volumes |
| Impurity Resolution ( Rs ) | Fails to resolve | Rs > 2.5 for polar impurities | Rs > 2.0 for ionic impurities |
Self-Validating Experimental Protocol: ZIC-HILIC LC-MS
To ensure absolute trustworthiness in purity validation, the following protocol is designed as a self-validating system. Every step includes the underlying causality to guide troubleshooting.
Step 1: Sample Preparation
-
Action: Dilute the API and all reference standards in 90% Acetonitrile / 10% Water .
-
Causality: In HILIC, water is the strongest elution solvent. Injecting a sample dissolved in 100% water or a highly aqueous buffer will aggressively disrupt the stationary phase's delicate hydration shell, causing severe peak splitting, poor retention, and irreproducible chromatography[4].
Step 2: Mobile Phase Configuration
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Mobile Phase B (Organic): 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.
-
Causality: Additives are critical in HILIC because ion-exchange is a strong secondary contributor to retention. Ammonium formate provides the necessary ionic strength to control these electrostatic interactions while remaining fully volatile for ESI-MS compatibility[5]. Operating at an acidic pH (3.5) ensures superior chromatographic peak shape for zwitterionic tetrazoles[6].
Step 3: Gradient Elution (Inverse)
-
Action: Program the gradient from 95% B down to 60% B over 15 minutes.
-
Causality: Unlike RP-LC, HILIC gradients must run from high organic to low organic. Dropping below 60% organic modifier will strip the water layer from the silica surface, collapsing the partitioning mechanism entirely[5].
Step 4: System Suitability Testing (SST) - The Self-Validation Gate
-
Action: Before analyzing unknown batches, inject a known reference standard. The system is only validated if:
-
Retention Factor ( k′ ) > 2.0 (Proves the analyte is clear of the void volume and matrix suppression zone).
-
Peak Asymmetry ( As ) is between 0.8 and 1.2 (Proves secondary silanol interactions are suppressed).
-
Signal-to-Noise (S/N) > 100 for a 0.1% impurity spike (Proves MS sensitivity is optimal).
-
LC-MS Purity Validation Workflow
Self-validating LC-MS workflow for zwitterionic purity analysis.
Conclusion
For the rigorous purity validation of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol, standard Reversed-Phase chromatography is analytically invalid. ZIC-HILIC stands as the premier choice, offering superior retention, optimal peak shapes for zwitterions, and massive gains in MS sensitivity due to highly organic mobile phases. Mixed-Mode Chromatography serves as a highly effective orthogonal alternative when specific ionic impurities require resolution without the use of MS-contaminating ion-pairing reagents. By strictly controlling sample diluents and utilizing volatile buffering systems, researchers can establish a highly reproducible, self-validating LC-MS assay.
References
-
[3] Helix Chromatography. "Mixed-Mode Chromatography and Stationary Phases." Available at:[Link]
-
[4] LCGC International. "HILIC: The Pros and Cons." Available at:[Link]
-
[5] LCGC International. "What You Need to Know About HILIC." Available at: [Link]
-
[6] National Institutes of Health (PMC). "HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity." Available at:[Link]
-
[1] MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. helixchrom.com [helixchrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol proper disposal procedures
The disposal of high-nitrogen heterocyclic compounds, such as 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol, requires a strict departure from standard organic waste protocols. As a specialized intermediate featuring a propanol backbone, an aliphatic amine, and a 1H-tetrazole ring, this compound possesses severe energetic potential. The four nitrogen atoms within the five-membered tetrazole ring store a massive heat of formation. If mishandled during disposal, this energy is released rapidly as nitrogen gas ( N2 ), posing severe explosion hazards[1].
To ensure laboratory safety and regulatory compliance, the following operational guide outlines the self-validating methodologies required for the safe handling, pre-treatment, and thermal destruction of this compound.
Chemical Profiling & Hazard Causality
Before executing a disposal plan, it is critical to understand the molecular behavior of 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol:
-
Amphoteric Polarity: The molecule contains both a basic amino group and an acidic tetrazole proton, making it highly polar. This dictates the use of polar, combustible solvents (like methanol or ethanol) during the dilution phase.
-
Energetic Instability: Tetrazole derivatives are thermally unstable. When subjected to rapid heating or friction, they can undergo violent exothermic decomposition[1].
-
Metal Reactivity: The acidic proton on the 1H-tetrazole ring can react with transition metals (e.g., copper, zinc, lead) to form metal tetrazolates—highly sensitive primary explosives.
-
Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), discarded tetrazole derivatives typically exhibit the characteristic traits of hazardous waste, specifically D001 (Ignitability) and D003 (Reactivity)[2].
Quantitative Waste Characterization
The following parameters establish the operational boundaries for safely processing this chemical waste.
| Parameter | Value / Designation | Operational Rationale |
| EPA Waste Codes | D001, D003 | High-nitrogen content poses innate thermal instability and flammability risks[2]. |
| Primary Containment | High-Density Polyethylene (HDPE) | Prevents the formation of friction-sensitive, explosive heavy-metal tetrazolate salts. |
| Storage Temperature | 2°C to 8°C | Minimizes thermal degradation and gas evolution prior to disposal coordination. |
| Incinerator Feed Rate | < 5% mass/volume in solvent | Prevents rapid N2 gas evolution and rotary kiln over-pressurization[3][4]. |
| Combustion Temp | > 1000°C (1832°F) | Ensures complete cleavage of the tetrazole ring and prevents toxic NOx formation. |
Step-by-Step Disposal Methodology
The following protocol relies on a self-validating system: by intentionally diluting the energetic material, we create a thermal buffer that inherently prevents the failure mode (detonation) during the final destruction phase.
Phase 1: Segregation and Containment
-
Isolate from Incompatibles: Store the waste strictly away from strong oxidizing agents, strong acids, and heavy metals.
-
Causality: Segregation prevents spontaneous redox reactions and eliminates the risk of synthesizing explosive heavy-metal tetrazolate complexes[1].
-
-
Non-Metallic Packaging: Collect the solid or liquid waste exclusively in an HDPE container. Ensure no metal spatulas are used during transfer, and avoid caps with foil or metal liners.
-
Causality: Removing metal from the physical workflow eliminates friction points and reactive surfaces that could trigger a localized detonation.
-
-
Regulatory Labeling: Label the container clearly as "Hazardous Waste - Reactive/Flammable Solid" and append the applicable D001 and D003 EPA waste codes[2].
Phase 2: Pre-Treatment (Solvent Dilution)
-
Solvent Selection: Choose a clean, non-halogenated, polar combustible solvent (e.g., ethanol or methanol) capable of solvating the amphoteric compound.
-
Controlled Dissolution: Operating within a certified fume hood and behind a blast shield, slowly dissolve the 3-Amino-3-(1H-tetrazol-5-yl)propan-1-ol into the solvent to achieve a maximum concentration of 5% w/v.
-
Causality: Pure tetrazole derivatives can explode if burned directly in large quantities[3]. Diluting the energetic compound in a combustible solvent acts as a thermal sink. The solvent absorbs the initial heat of combustion, controlling the burn rate and preventing a localized critical mass from detonating.
-
Phase 3: Thermal Destruction (Incineration)
-
Gradual Kiln Feed: Transfer the diluted solution to a licensed hazardous waste incinerator. The mixture must be fed little by little into the primary combustion chamber.
-
Causality: Rapid introduction of pure tetrazole compounds into incinerators has historically caused explosive pressure spikes and fugitive emissions due to sudden, massive nitrogen gas expansion[4]. A slow feed of a diluted solution creates a controlled, steady-state burn.
-
-
Emissions Scrubbing: Ensure the facility utilizes an afterburner operating above 1000°C, coupled with a caustic scrubber system.
-
Causality: The extreme heat guarantees the complete breakdown of the stable organic framework, while the alkaline scrubber neutralizes the hazardous nitrogen oxides ( NOx ) generated during the combustion of high-nitrogen organics.
-
Logical Workflow & Mitigation Diagram
Logical workflow and risk mitigation strategy for the thermal destruction of tetrazole waste.
References
- US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov.
- Santa Cruz Biotechnology. "Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol." scbt.com.
- Spectrum Chemical / TCI AMERICA. "Safety Data Sheet: 5-(Benzylthio)-1H-tetrazole." spectrumchemical.com.
- US EPA. "Risk Assessment For The Waste Technologies Industries WTI Hazardous Waste Incinerator Facility East Liverpool Ohio Draft Volume 7." epa.gov.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
